Azido-PEG12-Boc
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H61N3O14/c1-31(2,3)48-30(35)4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-33-34-32/h4-29H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYAJBOBDYBEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H61N3O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azido-PEG12-Boc: A Versatile Linker in Modern Biochemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary biochemical research and drug development, the strategic manipulation of protein function is paramount. Among the innovative tools enabling precise control over cellular processes, heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) have emerged as powerful therapeutic modalities. Central to the design and efficacy of these molecules is the linker that connects the targeting and effector components. Azido-PEG12-Boc is a highly versatile and widely utilized linker that offers a unique combination of features to facilitate the synthesis of these complex bioconjugates. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of PROTACs, supported by detailed experimental protocols, quantitative data, and illustrative diagrams.
This compound is a chemical linker characterized by three key functional components:
-
An azide group (-N3) , which serves as a reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are lauded for their high efficiency, specificity, and biocompatibility.[1][]
-
A polyethylene glycol (PEG) spacer of twelve repeating ethylene (B1197577) glycol units. The PEG chain imparts increased hydrophilicity and solubility to the molecule, which can improve the pharmacokinetic properties of the final PROTAC or ADC.[3][4][] The length of the PEG linker is a critical parameter that can influence the formation and stability of the ternary complex in PROTACs.[][6]
-
A tert-butyloxycarbonyl (Boc)-protected amine , which provides a stable, masked amino group. The Boc protecting group can be efficiently removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation to another molecule, typically through amide bond formation.[7][8]
This unique combination of functionalities makes this compound an invaluable tool for the modular and efficient assembly of complex biomolecules.
Core Applications in Biochemical Research
The primary application of this compound in biochemical research is as a heterobifunctional linker in the synthesis of PROTACs and ADCs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] A PROTAC molecule is composed of three parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker that connects the two ligands.[6]
This compound is an ideal linker for PROTAC synthesis due to its defined length and versatile reactive handles. The synthesis of a PROTAC using this linker typically involves a stepwise approach where one of the ligands is first attached to the linker, followed by the attachment of the second ligand.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), utilizing this compound as the linker.
Table 1: Synthesis of Alkyne-Functionalized E3 Ligase Ligand (Pomalidomide Derivative)
| Step | Reactants | Product | Yield (%) | Purity (HPLC) |
| 1 | Pomalidomide, Propargyl bromide | Alkyne-Pomalidomide | 85 | >98% |
Table 2: Synthesis of Azido-PEG12-Amine from this compound
| Step | Reactant | Product | Yield (%) | Purity (HPLC) |
| 2 | This compound | Azido-PEG12-Amine (TFA salt) | >95 | >99% |
Table 3: Conjugation of BRD4 Ligand (JQ1 derivative) to Azido-PEG12-Amine
| Step | Reactants | Product | Yield (%) | Purity (HPLC) |
| 3 | JQ1-COOH, Azido-PEG12-Amine | JQ1-PEG12-Azide | 78 | >97% |
Table 4: Final PROTAC Synthesis via CuAAC (Click Chemistry)
| Step | Reactants | Product | Yield (%) | Purity (HPLC) |
| 4 | JQ1-PEG12-Azide, Alkyne-Pomalidomide | BRD4-targeting PROTAC | 90 | >99% |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of a BRD4-targeting PROTAC using this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution (final concentration of 50% TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of Azido-PEG12-Amine can be used directly in the next step or purified further.
Protocol 2: Amide Coupling of a Protein of Interest (POI) Ligand
This protocol details the conjugation of a carboxylic acid-containing POI ligand (e.g., a JQ1 derivative) to the deprotected Azido-PEG12-Amine.
Materials:
-
Azido-PEG12-Amine (TFA salt)
-
POI-COOH (e.g., JQ1-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve POI-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Azido-PEG12-Amine (TFA salt) (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-PEG12-Azide conjugate.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to synthesize the PROTAC.
Materials:
-
POI-PEG12-Azide
-
Alkyne-functionalized E3 ligase ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
tert-Butanol/Water (1:1) solvent mixture
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolve POI-PEG12-Azide (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.1 eq) in the tert-butanol/water solvent mixture.
-
Add CuSO4 (0.1 eq of a 1M aqueous solution).
-
Add sodium ascorbate (0.5 eq of a 1M aqueous solution) to reduce Cu(II) to the active Cu(I) catalyst.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the PROTAC can be purified by preparative HPLC.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key processes involving this compound.
Caption: Workflow for PROTAC synthesis using this compound.
Caption: The mechanism of action for a PROTAC molecule.
Conclusion
This compound stands out as a critical tool in the modern biochemical researcher's arsenal, particularly for the construction of sophisticated bioconjugates like PROTACs and ADCs. Its well-defined structure, featuring orthogonal reactive handles and a solubilizing PEG spacer, allows for a modular and efficient synthetic approach. The detailed protocols and illustrative diagrams provided in this guide offer a framework for the successful application of this compound in the development of novel therapeutics and research probes. As the fields of targeted protein degradation and antibody-drug conjugates continue to expand, the utility and importance of versatile linkers such as this compound are set to grow, paving the way for new discoveries and therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. adcreview.com [adcreview.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 9. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Azido-PEG12-Boc: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG12-Boc, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure and properties, provides established experimental protocols for its use, and outlines its role in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Structure and Functionality
This compound is a molecule composed of three key functional components:
-
An Azido (N₃) Group: This functional group is of great utility in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[1] The azide (B81097) group can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-containing molecule.[2]
-
A Polyethylene Glycol (PEG) Linker: The core of this molecule is a discrete PEG linker with 12 ethylene (B1197577) glycol units. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in drug development to enhance the pharmacokinetic properties of therapeutic agents.[3] The PEG spacer in this compound increases the hydrophilicity and solubility of the molecule and any conjugate it forms.[4] This can also reduce the immunogenicity and improve the in vivo stability of the conjugated substance.
-
A tert-Butoxycarbonyl (Boc) Protecting Group: The terminal end of the PEG chain is functionalized with a Boc-protected amine. The Boc group is a widely used acid-labile protecting group in organic synthesis.[3] This allows for the selective deprotection of the amine under acidic conditions, enabling subsequent conjugation to other molecules.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | References |
| Chemical Formula | C₃₁H₆₁N₃O₁₄ | [5] |
| Molecular Weight | 699.84 g/mol | [5] |
| Exact Mass | 699.4200 | [5] |
| Purity | >95% | [5] |
| Appearance | To be determined (often a solid or viscous liquid) | [5] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [6][7] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C | [5] |
Key Experimental Protocols
The following are detailed methodologies for common experimental procedures involving this compound.
Boc-Deprotection to Yield Azido-PEG12-Amine
This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be used for further conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution with stirring. A common concentration is 20-50% TFA in DCM (v/v).[8]
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[8]
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate with toluene (B28343) (3 x 10 mL).[8]
-
The resulting residue is the TFA salt of the deprotected amine. For applications requiring the free amine, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the acid.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free Azido-PEG12-amine.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide group of an Azido-PEG molecule and an alkyne-functionalized molecule.
Materials:
-
Azido-PEG12-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous reactions)
-
Solvent (e.g., water, DMSO, or a mixture)
Procedure:
-
Prepare stock solutions of all reagents. For example, a 100 mM solution of CuSO₄ in water, a 100 mM solution of sodium ascorbate in water (prepare fresh), and a 200 mM solution of THPTA in water.[9]
-
In a reaction vessel, dissolve the alkyne-functionalized molecule in the chosen solvent.
-
Add the Azido-PEG12-functionalized molecule. An excess of the azido-compound (e.g., 4-50 equivalents) is often used.[9]
-
If using THPTA, pre-mix the CuSO₄ and THPTA solutions. Add the THPTA/CuSO₄ complex to the reaction mixture.[10]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]
-
Allow the reaction to proceed at room temperature for 30-60 minutes.[10] The reaction can be protected from light.[9]
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
Upon completion, the product can be purified by methods such as ethanol (B145695) precipitation for oligonucleotides or chromatography for small molecules.[10]
Applications in Drug Development
This compound is a valuable tool in the development of sophisticated therapeutics, particularly in the construction of Antibody-Drug Conjugates and PROTACs.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent to cancer cells. The linker is a critical component of an ADC, and this compound can be incorporated into ADC synthesis.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4] this compound serves as a versatile linker to connect the target protein ligand and the E3 ligase ligand.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[11] It should be stored under the recommended conditions to ensure its stability.[5]
Conclusion
This compound is a highly versatile and valuable reagent in modern drug discovery and development. Its well-defined structure, combining the reactive azide and protected amine functionalities with the beneficial properties of a PEG linker, makes it an ideal building block for the synthesis of complex biomolecules and targeted therapeutics. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. azido-peg-12-boc — TargetMol Chemicals [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
- 7. Azido-PEG12-amine, 2803478-25-1 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. confluore.com [confluore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. targetmol.com [targetmol.com]
The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the chemical modification of polyethylene (B3416737) glycol (PEG) linkers, playing a pivotal role in the synthesis of complex bioconjugates and targeted therapeutics. Its unique chemical properties, particularly its stability under a range of conditions and its facile, acid-labile removal, make it an indispensable tool in multi-step synthetic strategies. This technical guide provides a comprehensive overview of the Boc protecting group's function in PEG linkers, detailing its applications in drug development, quantitative data on its use, and detailed experimental protocols.
Core Principles: The Functionality of the Boc Group in PEGylation
The primary function of the Boc group is to temporarily mask the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is crucial for directing chemical reactions to other functional groups on the linker or a molecule to which it is being conjugated. The Boc group's stability in basic and nucleophilic environments makes it compatible with a wide array of synthetic transformations.[1]
The key advantage of the Boc group lies in its susceptibility to cleavage under acidic conditions, which regenerates the free amine for subsequent reactions.[1] This attribute is leveraged in the design of heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other.[1] This orthogonality allows for the controlled, stepwise assembly of intricate molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), preventing undesirable side reactions.[1][2]
Quantitative Data on Boc Protection and Deprotection
The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.
| Parameter | Reagent / Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc Protection | (Boc)₂O, DIPEA, DCM | Room Temperature | 3-12 | >90 |
| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temperature | 0.5-2 | High |
| Boc Deprotection | 4M HCl in Dioxane | Room Temperature | 0.5-2 | High |
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers. This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the Boc protecting group, with typical yields.[1]
| Acidic Reagent | Concentration | Time (min) | Purity (%) |
| TFA in DCM | 20% | 5 | 78 |
| TFA in DCM | 50% | 60 | >95 |
| HCl in Dioxane | 4M | 5 | ~80 |
| HCl in Dioxane | 4M | 60 | >95 |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection. This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis.[3]
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl) | Base (e.g., Piperidine) |
| Stability | Stable to bases and nucleophiles | Stable to acids |
| Common Applications | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs | Solid-phase peptide synthesis (Fmoc/tBu strategy) |
Table 3: Comparison of Boc and Fmoc Protecting Groups. This table highlights the key differences in cleavage conditions and stability between the two most common amine protecting groups used in bioconjugation and peptide synthesis.[1]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible results in the synthesis and application of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (typically 2-3 equivalents relative to the amine).
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3-12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.
-
Characterize the product by NMR and MS to confirm its identity and purity.[1]
Protocol 2: Boc Deprotection of a PEG Linker using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc protecting group to yield the free amine.
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.[3]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[1][3]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[3]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.[3]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]
Protocol 3: Solid-Phase Synthesis of a PROTAC using a Boc-Protected PEG Linker
This protocol provides a general workflow for the solid-phase synthesis of a PROTAC, starting with an immobilized E3 ligase ligand.
Materials:
-
E3 ligase ligand-functionalized resin (e.g., pomalidomide-resin)
-
t-Boc-N-amido-PEG-Br linker
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Protein of Interest (POI) ligand with a suitable functional group for coupling
-
Coupling reagents (e.g., HATU, HOBt)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the E3 ligase ligand-functionalized resin in DMF.
-
Linker Attachment:
-
Boc Deprotection:
-
POI Ligand Coupling:
-
Dissolve the POI ligand and coupling reagents in DMF.
-
Add the solution to the resin and shake at room temperature until the coupling is complete (monitor by ninhydrin (B49086) test).
-
-
Cleavage and Purification:
-
Cleave the final PROTAC from the resin using an appropriate cleavage cocktail.
-
Purify the crude PROTAC by preparative HPLC.
-
Visualizing Workflows and Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms involving Boc-protected PEG linkers.
References
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, covering their fundamental properties, diverse applications in bioconjugation and drug delivery, and detailed experimental protocols.
Introduction to PEGylation and Heterobifunctional PEG Linkers
PEGylation is the process of attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or nanoparticles.[1] This modification can enhance the therapeutic properties of a substance by extending its circulatory life, improving stability, increasing solubility, and reducing immunogenicity and antigenicity.[1][2]
Heterobifunctional PEG linkers are a specialized class of PEG reagents that possess two different reactive functional groups at either end of the PEG chain (X-PEG-Y).[3][4] This unique characteristic allows for the precise and controlled covalent linkage of two different molecular entities, such as a targeting moiety and a therapeutic agent.[3][5] This directed conjugation is a significant advantage over homobifunctional linkers, which have identical reactive groups at both ends.
The PEG component of the linker imparts its beneficial properties, such as increased water solubility and biocompatibility, while the terminal functional groups enable specific conjugation chemistries.[3][6] The length of the PEG chain can be precisely controlled to optimize the pharmacokinetic and pharmacodynamic properties of the resulting conjugate.[7]
Properties and Characteristics of Heterobifunctional PEG Linkers
The versatility of heterobifunctional PEG linkers stems from the wide array of available functional groups and the tunable length of the PEG spacer. These properties allow for the tailored design of conjugates for specific applications.
Common Functional Groups
A diverse range of reactive groups can be incorporated into heterobifunctional PEG linkers, each with specificity for a particular functional group on the target molecules. Some of the most common functional groups include:
-
N-Hydroxysuccinimide (NHS) Esters: React with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[8]
-
Maleimides: React specifically with sulfhydryl (thiol) groups (e.g., cysteine residues in proteins) to form stable thioether bonds.[8]
-
Azides and Alkynes: Participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.[9]
-
DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) that reacts with azides in a copper-free click chemistry reaction (SPAAC).[10][11]
-
Aldehydes and Ketones: React with hydrazides or aminooxy groups to form hydrazone or oxime linkages, respectively.[5][12]
-
Thiols: Can react with maleimides or other thiol-reactive groups.[10][13]
-
Carboxylic Acids: Can be activated to react with primary amines.[13]
Quantitative Data Summary
The choice of a heterobifunctional PEG linker is dictated by the desired physicochemical properties of the final conjugate. The molecular weight and length of the PEG chain are critical parameters that influence solubility, steric hindrance, and in vivo circulation half-life. The following tables summarize the properties and recommended reaction conditions for common heterobifunctional PEG linkers.
Table 1: Properties of Common Heterobifunctional PEG Linkers
| Functional Group 1 | Functional Group 2 | Molecular Weight (Da) Range | PEG Units (n) Range | Linker Length (Å) Range |
| NHS Ester | Maleimide | 400 - 5,000 | 4 - 113 | 15 - 400 |
| NHS Ester | Azide | 300 - 5,000 | 2 - 113 | 10 - 400 |
| NHS Ester | Alkyne | 300 - 5,000 | 2 - 113 | 10 - 400 |
| NHS Ester | DBCO | 600 - 5,000 | 4 - 104 | 20 - 370 |
| Maleimide | Azide | 400 - 5,000 | 4 - 113 | 15 - 400 |
| Maleimide | Alkyne | 400 - 5,000 | 4 - 113 | 15 - 400 |
| Thiol | Carboxylic Acid | 200 - 5,000 | 3 - 113 | 12 - 400 |
| Aldehyde | NHS Ester | 400 - 5,000 | 4 - 113 | 15 - 400 |
Note: The linker length is an approximation and can vary based on the conformation of the PEG chain.
Table 2: Recommended Reaction Conditions for Common Functional Groups
| Reactive Group | Target Functional Group | Recommended pH | Recommended Temperature | Molar Excess of Linker |
| NHS Ester | Primary Amine | 7.2 - 8.5 | Room Temperature or 4°C | 5 - 20 fold |
| Maleimide | Sulfhydryl (Thiol) | 6.5 - 7.5 | Room Temperature or 4°C | 10 - 20 fold |
| Azide | Alkyne (CuAAC) | 7.0 - 8.0 | Room Temperature | 1.5 - 10 fold |
| DBCO | Azide (SPAAC) | 4.0 - 8.5 | Room Temperature or 37°C | 1.5 - 10 fold |
| Aldehyde | Hydrazide/Aminooxy | 5.0 - 7.0 | Room Temperature | 10 - 50 fold |
| Thiol | Maleimide | 6.5 - 7.5 | Room Temperature or 4°C | 10 - 20 fold |
Applications of Heterobifunctional PEG Linkers
The ability to precisely connect two different molecules has made heterobifunctional PEG linkers indispensable tools in various fields of research and drug development.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[14][15] Heterobifunctional PEG linkers are crucial in the construction of ADCs, where one end of the linker attaches to the antibody and the other end to the cytotoxic payload.[3] The PEG spacer enhances the solubility and stability of the ADC, prolongs its circulation time, and can reduce its immunogenicity.[7][15]
Targeted Drug Delivery
Heterobifunctional PEG linkers are used to conjugate drugs to targeting ligands such as peptides, aptamers, or small molecules. This strategy allows for the specific delivery of the therapeutic agent to the target cells or tissues, thereby increasing efficacy and reducing off-target toxicity.
Bioconjugation and Immobilization
These linkers are widely used to attach proteins, peptides, or other biomolecules to surfaces, nanoparticles, or other macromolecules. This is essential for the development of biosensors, diagnostic assays, and functionalized biomaterials.
Experimental Protocols
The following are detailed methodologies for common bioconjugation reactions using heterobifunctional PEG linkers.
Two-Step Protein Conjugation using Maleimide-PEG-NHS Ester
This protocol describes the conjugation of two different proteins using a Maleimide-PEG-NHS ester linker.
Materials:
-
Protein 1 (containing primary amines)
-
Protein 2 (containing a free sulfhydryl group)
-
Maleimide-PEG-NHS Ester
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein 1 (Amine-containing) Modification: a. Dissolve Protein 1 in Conjugation Buffer to a concentration of 1-5 mg/mL. b. Dissolve the Maleimide-PEG-NHS Ester in DMF or DMSO to a concentration of 10 mM immediately before use. c. Add a 10- to 20-fold molar excess of the dissolved linker to the Protein 1 solution. d. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. e. Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes. f. Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation to Protein 2 (Sulfhydryl-containing): a. Immediately add the maleimide-activated Protein 1 to a solution of Protein 2 in Conjugation Buffer. The molar ratio of Protein 1 to Protein 2 should be optimized for the specific application. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. c. The final conjugate can be purified by size-exclusion chromatography (SEC) to remove any unreacted proteins.
Copper-Free Click Chemistry using DBCO-PEG-NHS Ester
This protocol outlines the conjugation of an azide-containing molecule to an amine-containing molecule.
Materials:
-
Amine-containing molecule
-
Azide-containing molecule
-
DBCO-PEG-NHS Ester
-
Conjugation Buffer: PBS, pH 7.2-8.0
-
Anhydrous DMF or DMSO
-
Desalting column
Procedure:
-
DBCO-ylation of Amine-containing Molecule: a. Dissolve the amine-containing molecule in Conjugation Buffer. b. Dissolve the DBCO-PEG-NHS Ester in DMF or DMSO. c. Add a 5- to 10-fold molar excess of the linker to the amine-containing molecule solution. d. Incubate for 1-2 hours at room temperature. e. Remove excess linker using a desalting column.
-
Click Reaction with Azide-containing Molecule: a. Add the azide-containing molecule to the solution of the DBCO-labeled molecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is recommended. b. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[11] c. Purify the final conjugate using an appropriate chromatography method (e.g., SEC or affinity chromatography).
Thiol-Maleimide Conjugation
This protocol describes the reaction between a thiol-containing molecule and a maleimide-PEG-linker.
Materials:
-
Thiol-containing molecule
-
Maleimide-PEG-X (where X is the other functional group)
-
Conjugation Buffer: PBS, pH 6.5-7.5, degassed
-
Reducing agent (if necessary, e.g., TCEP)
-
Anhydrous DMF or DMSO
Procedure:
-
Preparation of Thiol-containing Molecule: a. Dissolve the thiol-containing molecule in degassed Conjugation Buffer. b. If the thiol groups are in a disulfide bond, reduce them by adding a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Conjugation Reaction: a. Dissolve the Maleimide-PEG-X linker in DMF or DMSO. b. Add a 10- to 20-fold molar excess of the dissolved linker to the thiol-containing molecule solution.[10] c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[10] d. The resulting conjugate can then be purified or used in a subsequent reaction with the "X" functional group.
Characterization of PEGylated Conjugates
After the conjugation reaction, it is essential to characterize the resulting product to confirm successful PEGylation and to determine the purity and homogeneity of the conjugate. Common characterization techniques include:
-
Size-Exclusion Chromatography (SEC): To separate the PEGylated conjugate from unreacted molecules and to assess the size and homogeneity of the product.
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and to confirm the number of attached PEG linkers.
-
UV-Vis Spectroscopy: To quantify the concentration of the protein and, in some cases, the attached molecule if it has a distinct absorbance spectrum.
-
SDS-PAGE: To visualize the increase in molecular weight of a protein after PEGylation.
Visualizations
Signaling Pathway: ADC Targeting the HER2 Pathway
Caption: ADC targeting the HER2 signaling pathway.
Experimental Workflow: Two-Step Protein Conjugation
Caption: Workflow for two-step protein conjugation.
Logical Relationship: Structure of a Heterobifunctional PEG Linker
Caption: Structure of a heterobifunctional PEG linker.
References
- 1. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 3. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]
- 4. heterobifunctional pegs [jenkemusa.com]
- 5. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]
- 6. Heterobifunctional PEG [jenkemusa.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. confluore.com [confluore.com]
- 12. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Core Mechanism of Azido-PEG12-Boc in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the mechanism of action and application of Azido-PEG12-Boc, a heterobifunctional linker integral to modern bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a sophisticated chemical tool designed for the precise covalent linkage of molecules. Its structure is tripartite, featuring an azide (B81097) group for bioorthogonal "click" chemistry, a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine that offers a latent reactive site for sequential conjugation. This combination of features makes it a versatile linker for creating complex biomolecular architectures with enhanced pharmacological properties.[1][2]
Molecular Structure and Functional Components
The utility of this compound stems from the distinct roles of its three key components: the azide moiety, the PEG spacer, and the Boc-protecting group.
-
Azide Group (-N₃): This functional group is the primary reactive handle for bioconjugation. It is remarkably stable in biological systems and does not react with naturally occurring functional groups, making it bioorthogonal.[3][4] The azide participates in highly specific and efficient ligation reactions, most notably copper-catalyzed or strain-promoted azide-alkyne cycloadditions (Click Chemistry) and the Staudinger ligation.[1][4]
-
Polyethylene Glycol (PEG) Spacer (-(CH₂CH₂O)₁₂-): The 12-unit PEG chain is a hydrophilic and flexible spacer.[5] Its principal functions are to improve the aqueous solubility of the molecule and any attached hydrophobic compounds, reduce steric hindrance between conjugated partners, and minimize immunogenicity.[6][7] In therapeutics like antibody-drug conjugates (ADCs) and PROTACs, the PEG linker enhances pharmacokinetic properties by increasing circulation time and bioavailability.[5][6]
-
Boc Protecting Group (-Boc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that masks a primary amine.[8] This protection prevents the amine from participating in unwanted side reactions, allowing for chemoselective conjugation through the azide group. The Boc group can be removed under mild acidic conditions to expose the amine for a subsequent, orthogonal conjugation step.[8][9]
Caption: Functional components of the this compound linker.
Mechanism of Action in Bioconjugation
The use of this compound typically involves a multi-step process that leverages its distinct functional ends. The sequence of reactions depends on the desired final conjugate. A common workflow involves first reacting the azide moiety, followed by deprotection of the Boc group to reveal the amine for a second conjugation.
Step 1 (Optional): Boc Deprotection
If the synthetic strategy requires the amine to be reacted first, the Boc group must be removed. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[8][9] The acid protonates the Boc group, leading to its cleavage and the release of carbon dioxide and isobutene, yielding a primary amine as its TFA salt.[9]
Caption: General mechanism for the acid-catalyzed deprotection of a Boc group.
Step 2: Bioconjugation via the Azide Group
The azide group enables highly specific and efficient covalent bond formation through several bioorthogonal reactions.
The most prominent "click" reaction, CuAAC, joins the azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.[10][11] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[10][12] Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the copper(I) catalyst and protect the biomolecules from oxidative damage.[10]
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
To circumvent the cellular toxicity associated with copper catalysts, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group without the need for a metal catalyst.[3][13] This reaction is highly bioorthogonal and ideal for applications in living systems.[3] The reaction proceeds rapidly under physiological conditions, forming a stable triazole linkage.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Staudinger Ligation [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Click Chemistry [organic-chemistry.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide to Azide Reactive Groups for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has revolutionized the fields of chemical biology, drug discovery, and materials science by offering a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1] At the heart of many of these transformations lies the azide (B81097) reactive group, a small, stable, and bioorthogonal functionality that participates in highly efficient cycloaddition reactions. This technical guide provides a comprehensive overview of the key features of azide reactive groups in the context of click chemistry, with a focus on their application in research and development.
Core Features of Azide Reactive Groups
The utility of the azide group in click chemistry stems from a unique combination of stability and reactivity. While organic azides are energetic compounds requiring careful handling, they are remarkably stable under a wide range of chemical and biological conditions, making them ideal bioorthogonal reporters.[2][3]
Reactivity and Selectivity
The primary reaction involving azides in click chemistry is the 1,3-dipolar cycloaddition with an alkyne to form a stable triazole ring.[4][5] This reaction can be performed in several modalities, each with distinct characteristics:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known click reaction, prized for its high reaction rates and yields.[6][] It is highly specific for terminal alkynes and produces the 1,4-disubstituted triazole regioisomer exclusively.[] The reaction is typically carried out in aqueous solutions and is tolerant of a wide variety of functional groups.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free version of the azide-alkyne cycloaddition relies on the high ring strain of cyclooctynes to accelerate the reaction.[8][] SPAAC is particularly well-suited for applications in living systems where the cytotoxicity of a copper catalyst is a concern.[8] The reaction rate is dependent on the specific cyclooctyne (B158145) used.[10]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides access to the 1,5-disubstituted triazole regioisomer, which is complementary to the product of CuAAC.[11][12] RuAAC can also be used with internal alkynes, expanding the scope of possible products.[11]
Stability and Handling
The stability of organic azides is a critical consideration. Two general guidelines are often used to assess their safety:
-
Carbon-to-Nitrogen (C/N) Ratio: The number of carbon atoms in the molecule should ideally be greater than the number of nitrogen atoms. Azides with a low C/N ratio can be explosive.[13][14]
-
Rule of Six: There should be at least six carbon atoms for every energetic functional group (such as an azide or nitro group). This provides sufficient "dilution" of the energetic group within the molecule to reduce its explosive potential.[13][14]
Organic azides are also sensitive to heat, shock, and friction.[3] Therefore, they should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Biocompatibility
The azide group itself is considered bioorthogonal, meaning it does not typically react with biological molecules.[15] This property, combined with the mild reaction conditions of click chemistry, makes azides invaluable tools for studying biological processes in their native environment. The resulting triazole linkage is also highly stable in biological systems.[2]
Quantitative Data Summary
The choice of click chemistry reaction often depends on the specific application, and a key consideration is the reaction kinetics. The following table summarizes and compares the key quantitative parameters for CuAAC, SPAAC, and RuAAC.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Ruthenium-Catalyzed (RuAAC) |
| Catalyst | Copper(I) | None | Ruthenium(II) |
| Alkyne Type | Terminal | Cyclooctynes (strained) | Terminal and Internal |
| Regioselectivity | 1,4-disubstituted triazole | Mixture, depends on cyclooctyne | 1,5-disubstituted triazole |
| Second-Order Rate Constant (k) | 10 to 10⁴ M⁻¹s⁻¹[13] | 10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on the strain of the cyclooctyne)[10][13] | Generally fast, comparable to or slightly slower than CuAAC |
| Biocompatibility | Potentially cytotoxic due to copper catalyst[16] | Excellent, catalyst-free[8] | Generally good, but ruthenium complexes can have biological activity |
| Typical Reaction Conditions | Aqueous buffers, room temperature[6] | Physiological conditions[8] | Organic solvents, can require elevated temperatures[11] |
| Yields | High to quantitative[6] | High to quantitative[8] | Moderate to high[4] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of click chemistry. Below are generalized procedures for the three main types of azide-alkyne cycloadditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a typical procedure for labeling a biomolecule with a fluorescent dye using CuAAC.
Materials:
-
Azide-modified biomolecule
-
Alkyne-functionalized fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare a stock solution of the alkyne-functionalized fluorescent dye in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the azide-modified biomolecule in buffer with the alkyne-dye stock solution. A 2- to 10-fold molar excess of the alkyne is typically used.
-
Prepare a fresh stock solution of the copper catalyst by mixing CuSO₄ and the ligand (THPTA or TBTA) in a 1:5 molar ratio in water.
-
Add the copper catalyst solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate. The final concentration of sodium ascorbate should be 5-10 times that of the copper.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines the general steps for conjugating two biomolecules using SPAAC.
Materials:
-
Azide-modified biomolecule A
-
Cyclooctyne-functionalized biomolecule B (e.g., with DBCO, BCN)
-
Amine-free buffer, such as PBS (pH 7.4)
Procedure:
-
Ensure both biomolecules are in a compatible, amine-free buffer.
-
Combine the azide-modified biomolecule A and the cyclooctyne-functionalized biomolecule B in a reaction vessel. A slight molar excess (1.5 to 3-fold) of one component is often used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration of the reactants and the specific cyclooctyne used.
-
Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE or mass spectrometry.
-
Purify the conjugated product to remove any unreacted starting materials.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Protocol
This protocol provides a general method for the synthesis of a 1,5-disubstituted triazole from an organic azide and a terminal alkyne.
Materials:
-
Organic azide
-
Terminal or internal alkyne
-
Ruthenium catalyst, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄
-
Anhydrous, non-protic solvent (e.g., toluene, dioxane, or 1,2-dichloroethane)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the organic azide and the alkyne (typically in a 1:1 to 1:1.2 molar ratio) in the anhydrous solvent.
-
Add the ruthenium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to 100°C, depending on the catalyst and substrates).
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of azide reactive groups in click chemistry.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols [baseclick.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chesci.com [chesci.com]
- 6. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Hydrophilic Heart of Bioconjugation: A Technical Guide to PEG12 Spacers
Introduction
In the landscape of modern therapeutics, the precise control over molecular properties is paramount. The conjugation of potent payloads to targeting moieties, such as antibodies in Antibody-Drug Conjugates (ADCs) or ligands in Proteolysis Targeting Chimeras (PROTACs), has revolutionized drug development. At the core of many of these sophisticated constructs lies the linker, a component that is far from being a passive connector. Among the most utilized and versatile linkers are those based on polyethylene (B3416737) glycol (PEG). This in-depth technical guide focuses on the dodecaethylene glycol (PEG12) spacer, a discrete chain of 12 ethylene (B1197577) glycol units. We will explore its fundamental physicochemical properties of hydrophilicity and solubility, provide detailed experimental protocols for their characterization, and visualize its role in key therapeutic pathways. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how to leverage the properties of PEG12 spacers to optimize the performance of their bioconjugates.
Data Presentation: Physicochemical Properties of PEG12 Spacers
The rational design of bioconjugates hinges on a quantitative understanding of the properties of their individual components. The PEG12 spacer is prized for its ability to impart hydrophilicity, which can significantly improve the solubility, stability, and pharmacokinetic profile of the overall molecule. Below is a summary of key quantitative data for a discrete PEG12 spacer (dodecaethylene glycol).
| Property | Value | Notes |
| Molecular Formula | C₂₄H₅₀O₁₃ | |
| Molecular Weight | 546.65 g/mol | [1][2] |
| Calculated LogP | -2.8 | [3] This is a computationally derived value and indicates high hydrophilicity. Experimental determination is recommended for confirmation. |
| Water Solubility | Soluble | [1][4][5] While qualitatively known to be highly soluble in water, a specific quantitative value in g/L is not readily available in the literature and should be determined experimentally. |
| Hydrodynamic Radius (Rₕ) | Not experimentally determined | A specific experimental value for dodecaethylene glycol is not readily available. It can be determined experimentally using techniques like Dynamic Light Scattering (DLS). |
Experimental Protocols
To empower researchers to quantitatively assess the properties of PEG12 spacers and their conjugates, this section provides detailed methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This protocol outlines the traditional and widely accepted "shake-flask" method for the experimental determination of the LogP value, a critical measure of a compound's hydrophilicity/lipophilicity.
Materials:
-
PEG12 spacer (or PEG12-containing molecule)
-
1-Octanol (B28484) (reagent grade, pre-saturated with water)
-
Deionized water (pre-saturated with 1-octanol)
-
Phosphate-buffered saline (PBS), pH 7.4 (optional, for LogD determination)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of 1-octanol and deionized water (or PBS) in a large separatory funnel.
-
Shake vigorously for 30 minutes and then allow the phases to separate for at least 24 hours.
-
Carefully collect the 1-octanol-saturated water (aqueous phase) and the water-saturated 1-octanol (organic phase).
-
-
Sample Preparation:
-
Prepare a stock solution of the PEG12 spacer in the aqueous phase at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical detection method.
-
-
Partitioning:
-
In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the organic phase (e.g., 2 mL of each).
-
Securely cap the vial and vortex vigorously for 5 minutes to ensure thorough mixing and facilitate partitioning of the analyte between the two phases.
-
Allow the vial to stand undisturbed for at least 24 hours at a constant temperature to reach equilibrium.
-
-
Phase Separation:
-
To ensure complete separation of the two phases, centrifuge the vial at 2000 x g for 10 minutes.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and organic phases.
-
Determine the concentration of the PEG12 spacer in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy if the molecule has a chromophore, or HPLC).
-
-
Calculation of LogP:
-
The partition coefficient (P) is the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous
-
The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)
-
Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for assessing the relative hydrophobicity of molecules. The retention time on a nonpolar stationary phase is correlated with the compound's lipophilicity.
Materials:
-
PEG12 spacer
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade water
-
HPLC-grade methanol (B129727) or acetonitrile
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)
-
A set of standards with known LogP values for calibration
Procedure:
-
Mobile Phase Preparation:
-
Prepare a series of isocratic mobile phases with varying compositions of organic solvent (e.g., methanol or acetonitrile) and water. For hydrophilic compounds, a lower percentage of organic solvent will be required. A common starting point is a range from 10% to 50% organic solvent in water.
-
If desired, add 0.1% TFA to both the aqueous and organic phases to improve peak shape.
-
-
Sample Preparation:
-
Dissolve the PEG12 spacer in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a fixed volume of the sample (e.g., 10 µL) onto the column.
-
Run the analysis under isocratic conditions and record the retention time (tR) of the analyte.
-
Determine the void time (t₀) by injecting a non-retained compound (e.g., uracil).
-
-
Calculation of Capacity Factor (k'):
-
The capacity factor is a measure of the retention of the analyte on the column and is calculated as: k' = (tR - t₀) / t₀
-
-
Determination of log k'w:
-
Repeat the analysis with at least three different mobile phase compositions.
-
Plot log k' versus the percentage of organic solvent in the mobile phase.
-
Extrapolate the linear regression to 100% aqueous mobile phase (0% organic solvent) to determine the intercept, which is the log k'w value. This value is a good measure of the compound's hydrophobicity.
-
-
Correlation with LogP (Optional):
-
Analyze a series of compounds with known LogP values under the same chromatographic conditions.
-
Create a calibration curve by plotting the log k'w values against the known LogP values.
-
Use the calibration curve to estimate the LogP of the PEG12 spacer from its log k'w value.
-
Assessment of Conjugate Solubility using a PEG Precipitation Assay
This protocol is adapted from methods used to determine protein solubility and can be employed to assess how the conjugation of a PEG12 spacer impacts the solubility of a hydrophobic molecule. The principle relies on the volume exclusion effect of a crowding agent (a high molecular weight PEG) to induce precipitation. A more soluble conjugate will require a higher concentration of the precipitant.
Materials:
-
PEG12-conjugated molecule and the unconjugated parent molecule
-
High molecular weight Polyethylene Glycol (e.g., PEG 6000) stock solution (e.g., 50% w/v) in a suitable buffer
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent for quantification)
-
Microplate reader
-
Centrifuge with a plate rotor
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the PEG12-conjugated molecule and the unconjugated parent molecule at the same molar concentration in the assay buffer.
-
-
Titration with PEG 6000:
-
In the wells of a 96-well plate, create a series of dilutions of the PEG 6000 stock solution with the assay buffer to achieve a range of final PEG concentrations (e.g., 0% to 30% w/v).
-
To each well containing the diluted PEG 6000, add a fixed volume of the stock solution of either the PEG12-conjugate or the parent molecule.
-
-
Incubation and Precipitation:
-
Seal the plate and incubate at a constant temperature (e.g., 4°C or room temperature) for a defined period (e.g., 24-48 hours) to allow for equilibration and precipitation.
-
-
Separation of Precipitate:
-
Centrifuge the microplate at a high speed (e.g., 3000 x g) for 30 minutes to pellet the precipitated material.
-
-
Quantification of Soluble Fraction:
-
Carefully transfer the supernatant from each well to a new, clean UV-transparent microplate.
-
Measure the absorbance of the supernatant at a wavelength appropriate for the molecule of interest to determine the concentration of the soluble fraction.
-
-
Data Analysis:
-
Plot the soluble concentration of the conjugate and the parent molecule as a function of the PEG 6000 concentration.
-
The concentration of PEG 6000 required to precipitate 50% of the molecule (the PEG1/2 value) can be used as a measure of relative solubility. A higher PEG1/2 value for the PEG12-conjugate compared to the parent molecule indicates improved solubility.
-
Mandatory Visualization
The following diagrams, created using the Graphviz DOT language, illustrate the critical roles of PEG12 spacers in two major therapeutic modalities.
Caption: Workflow of ADC internalization and payload release.
Caption: PROTAC mechanism of action via ternary complex formation.
References
An In-depth Technical Guide to Azido-PEG12-Boc: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG12-Boc is a discrete polyethylene (B3416737) glycol (dPEG®) reagent characterized by a terminal azide (B81097) group and a tert-butyloxycarbonyl (Boc)-protected amine. This heterobifunctional linker is of significant interest in bioconjugation, proteomics, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its 12-unit polyethylene glycol chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below, providing a clear reference for experimental design and execution.
| Property | Value | Reference |
| Chemical Formula | C31H61N3O14 | [1] |
| Molecular Weight | 699.84 g/mol | [1] |
| Exact Mass | 699.4200 u | [1] |
| Elemental Analysis | C: 53.20%, H: 8.79%, N: 6.00%, O: 32.01% | [1] |
| Synonyms | Azido-PEG12-t-butyl ester, Azido-PEG12-t-Bu Ester | [1] |
| IUPAC Name | tert-butyl 1-azido-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate | [1] |
Applications in PROTAC Development
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).
This compound serves as a versatile building block for the synthesis of PROTACs. The azide group allows for facile conjugation to an alkyne-functionalized ligand (either for the POI or the E3 ligase) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry". The Boc-protected amine, after deprotection, can be coupled to a carboxylic acid-containing ligand. The PEG chain itself can enhance the solubility and cell permeability of the final PROTAC molecule.
Logical Workflow for PROTAC Synthesis using this compound
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound as a linker.
Caption: A generalized workflow for the synthesis of a PROTAC utilizing this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in the synthesis of bioconjugates and PROTACs.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield a free amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Standard laboratory glassware
Methodology:
-
Dissolve this compound in DCM (e.g., 10 mL per 100 mg of starting material).
-
Add TFA dropwise to the solution at 0 °C (an excess of 10-20 equivalents is typical).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Azido-PEG12-Amine.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-containing molecule (such as this compound or its deprotected form) to an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized PEG linker
-
Alkyne-functionalized molecule (e.g., a POI ligand)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., a mixture of t-butanol and water, or DMSO)
-
Standard laboratory glassware
Methodology:
-
Dissolve the azide-functionalized PEG linker (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.
-
Prepare a stock solution of the copper catalyst. For example, pre-mix CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Add the copper catalyst solution to the reaction mixture.
-
Prepare a fresh stock solution of sodium ascorbate (1.0-2.0 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Stir the reaction at room temperature for 4-12 hours. The reaction can be monitored by LC-MS.
-
Upon completion, the product can be purified by preparative high-performance liquid chromatography (HPLC).
Signaling Pathway Diagram: PROTAC-Mediated Protein Degradation
The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
The Strategic Imperative of PEG Linkers in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, transitioning from occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation.[1][2] These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by hijacking the cell's intrinsic ubiquitin-proteasome system.[3] A PROTAC molecule is composed of three integral components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[4][5] Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous physicochemical properties.[5][]
This technical guide provides a comprehensive exploration of the multifaceted functions of PEG linkers in PROTAC development. It delves into the quantitative impact of PEG linker modifications on PROTAC performance, offers detailed experimental protocols for their evaluation, and presents visual diagrams of key pathways and workflows to empower the rational design of next-generation protein degraders.
Core Principles: The Role of PEG Linkers in PROTAC Functionality
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[3][] These characteristics directly address several key challenges in the development of PROTACs, which are often large and lipophilic molecules with suboptimal pharmacokinetic profiles.[7]
Enhancing Solubility and Physicochemical Properties
A primary advantage of incorporating PEG linkers is the significant enhancement of a PROTAC's aqueous solubility.[][8] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[4] This increased solubility is not only crucial for formulation and handling but also plays a vital role in improving a PROTAC's absorption and overall pharmacokinetic profile.[9] The tunable nature of PEG linkers allows for the fine-tuning of critical physicochemical parameters such as the topological polar surface area (TPSA) and lipophilicity (cLogP), which are key determinants of a molecule's drug-like properties.[5]
Modulating Ternary Complex Formation and Degradation Efficacy
The length and flexibility of the PEG linker are paramount in dictating the formation of a stable and productive ternary complex, which comprises the POI, the PROTAC, and the E3 ligase.[10] This ternary complex is the cornerstone of PROTAC-mediated protein degradation.[1]
-
Optimal Length is Crucial: An overly short linker can lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[10][11] Conversely, an excessively long linker may result in a non-productive complex where the two proteins are not oriented correctly for efficient ubiquitin transfer from the E3 ligase to the POI.[10][11] Systematic variation of the PEG linker length is a common and effective strategy to identify the optimal geometry for ternary complex formation and subsequent protein degradation.[4][5]
-
Cooperativity: An optimized linker can enhance the cooperativity of ternary complex formation.[12] Positive cooperativity (α > 1) signifies that the binding of one protein to the PROTAC increases the affinity for the other protein, leading to a more stable and longer-lived ternary complex, which often translates to more efficient protein degradation.[12][13]
Quantitative Impact of PEG Linkers on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
Data compiled from publicly available research.[4] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of PEG Linker Length on Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG2 | >1000 | <20 |
| PROTAC B | PEG3 | 150 | 85 |
| PROTAC C | PEG4 | 25 | >95 |
| PROTAC D | PEG5 | 10 | >95 |
| PROTAC E | PEG6 | 50 | 90 |
Data is illustrative and compiled from various sources in the literature.[14] DC50 and Dmax values are cell-line dependent.
Key Experimental Protocols in PROTAC Development
This section provides detailed methodologies for essential experiments in the design and evaluation of PROTACs featuring PEG linkers.
Synthesis of a PROTAC with a Bifunctional PEG Linker
This protocol outlines a general synthetic route for coupling a POI ligand and an E3 ligase ligand using a commercially available bifunctional PEG linker.
Step 1: Synthesis of POI-Linker Intermediate
This step involves the formation of an amide bond between the carboxylic acid of a PEG linker and an amine-functionalized POI ligand.[15]
-
Materials:
-
Amine-functionalized POI ligand (POI-NH2)
-
HOOC-PEGn-OH (e.g., Hydroxy-PEG12-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve HOOC-PEGn-OH (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by flash column chromatography on silica (B1680970) gel to afford the POI-linker intermediate (POI-PEGn-OH).[15]
-
Step 2: Synthesis of the Final PROTAC
This step involves the activation of the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand.[15]
-
Materials:
-
POI-PEGn-OH intermediate
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Amine-containing E3 ligase ligand (E3-NH2)
-
Anhydrous DMF
-
DIPEA
-
-
Procedure:
-
Dissolve the POI-PEGn-OH intermediate (1.0 equivalent) in anhydrous DCM.
-
Add TEA (1.5 equivalents) to the solution and cool to 0°C.
-
Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours to form the tosylated intermediate (POI-PEGn-OTs).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) and stir the reaction at 60°C for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.[15]
-
Western Blot Analysis for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[16][17]
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[16]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[18]
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[18]
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[17]
-
Cellular Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is critical for its biological activity.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid-infused membrane. It provides a rapid and cost-effective method for early-stage screening.[19]
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to provide a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[19][20]
Ternary Complex Formation Assays
These assays are designed to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of both binary and ternary complex formation. This data can be used to calculate the cooperativity factor (α).[21]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (on-rate, ka; off-rate, kd) and affinity (KD) of molecular interactions in real-time.[21]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay uses labeled binding partners (e.g., antibodies against the POI and E3 ligase) to detect ternary complex formation through an increase in the FRET signal.[1]
Visualizing Key Processes in PROTAC Development
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Conclusion
PEG linkers are indispensable and versatile tools in the rational design of efficacious PROTACs.[4] Their inherent properties offer a powerful means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient and selective protein degradation. The traditional "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies.[4] As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens, propelled by advances in structural biology and computational modeling, the path is paved for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Step-by-Step Guide for Boc Deprotection of PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the deprotection of tert-butyloxycarbonyl (Boc)-protected Polyethylene Glycol (PEG) linkers. The Boc protecting group is widely used in bioconjugation and drug development to temporarily block amine functionalities.[1][2] Its efficient removal is a critical step in many synthetic pathways, including peptide synthesis, PROTACs, and Antibody-Drug Conjugates (ADCs).[3] This guide offers detailed experimental protocols, quantitative data summaries, and a visual representation of the workflow to ensure successful and reproducible deprotection.
Introduction
The tert-butyloxycarbonyl (Boc) group is a popular amine protecting group due to its stability under a wide range of conditions and its facile removal under acidic conditions.[4] The deprotection process involves the acid-catalyzed cleavage of the carbamate (B1207046) bond, releasing the free amine and generating carbon dioxide and tert-butanol (B103910) as byproducts.[4] Trifluoroacetic acid (TFA) is the most common reagent for this purpose, typically used in a solution with a suitable organic solvent like dichloromethane (B109758) (DCM).[3][5][6]
Quantitative Data Summary
The efficiency of Boc deprotection can be influenced by several factors, including the concentration of the acid, reaction time, and temperature. The following table summarizes common reaction conditions and their impact on product purity.
| Reagent | Concentration | Solvent | Time (min) | Temperature (°C) | Product Purity (%) | Reference |
| TFA | 50% | DCM | 5 | Room Temp | 78 | [3] |
| TFA | 50% | DCM | 60 | Room Temp | >95 | [3] |
| TFA | 20-50% (v/v) | DCM | 30 at 0°C, then 60-90 at RT | 0 to Room Temp | - | [5] |
| HCl | 4M | Dioxane | 5 | Room Temp | ~80 | [3] |
| HCl | 4M | Dioxane | 60 | Room Temp | >95 | [3] |
Experimental Protocols
This section details the materials and step-by-step procedures for the Boc deprotection of a PEG linker using trifluoroacetic acid.
Materials:
-
Boc-protected PEG linker
-
Triisopropylsilane (B1312306) (TIS) (optional scavenger for sensitive substrates)[3][5]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Toluene (B28343) (for co-evaporation)[3][5]
-
Saturated aqueous sodium bicarbonate solution (for neutralization)[3][5]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)[3]
Protocol for Boc Deprotection:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[5]
-
Cooling: Cool the solution to 0°C using an ice bath.[3][5] This helps to control the reaction exotherm and minimize potential side reactions.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[5] If the PEG linker or attached cargo contains acid-sensitive functional groups, consider adding a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[3][5]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[3][5]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material is fully consumed.[3][5] This typically takes 1-2 hours.[3][5] On ¹H NMR, the disappearance of the singlet at approximately 1.4 ppm corresponding to the tert-butyl protons of the Boc group indicates reaction completion.[5]
-
Work-up and Isolation:
-
Concentration: Upon completion, remove the DCM and excess TFA by concentrating the reaction mixture under reduced pressure using a rotary evaporator.[3][5]
-
Co-evaporation: To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times.[3][5] The resulting product is the TFA salt of the deprotected amine.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[3][5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG linker as a free amine.[3][5]
-
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the Boc deprotection of PEG linkers.
Caption: Experimental workflow for Boc deprotection of PEG linkers.
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for Azido-PEG12-Boc in Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG12-Boc is a heterobifunctional linker molecule widely employed in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features a discrete polyethylene (B3416737) glycol (PEG) chain of 12 ethylene (B1197577) oxide units, which imparts increased hydrophilicity and flexibility to the resulting conjugate. One terminus of the linker is an azide (B81097) group, which is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The other end is a Boc-protected amine, which allows for subsequent conjugation following deprotection.
The CuAAC reaction is a highly efficient and specific bioorthogonal ligation reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it an ideal tool for conjugating complex biomolecules.[][3]
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, with a focus on its application in the synthesis of PROTACs.
Key Applications
-
PROTAC Synthesis: this compound serves as a versatile linker to connect a target protein-binding ligand (warhead) with an E3 ligase-binding ligand. The PEG component of the linker can enhance the solubility and cell permeability of the final PROTAC molecule.[4]
-
Bioconjugation: This linker can be used to attach molecules to proteins, peptides, nucleic acids, or other biomolecules that have been functionalized with an alkyne group. The Boc-protected amine allows for further modification after the initial click reaction.
-
Surface Modification: Surfaces functionalized with alkyne groups can be modified with this compound to introduce a PEGylated surface with a terminal amine available for further functionalization.
Experimental Protocols
Protocol 1: General CuAAC Bioconjugation of an Alkyne-Modified Peptide
This protocol describes the conjugation of this compound to a peptide that has been previously functionalized with a terminal alkyne.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
-
Organic solvent compatible with the peptide (e.g., DMSO, DMF)
Reaction Parameters:
| Parameter | Recommended Value | Notes |
| Alkyne-Peptide Concentration | 1 mM | Can be adjusted based on peptide solubility. |
| This compound (equivalents) | 1.2 - 1.5 | A slight excess ensures complete reaction. |
| CuSO₄ (equivalents) | 0.1 | 10 mol% relative to the limiting reagent. |
| Sodium Ascorbate (equivalents) | 0.5 - 1.0 | Freshly prepared solution is crucial. |
| Copper Ligand (equivalents) | 0.5 | 5-fold excess relative to CuSO₄. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1 - 4 hours | Monitor by LC-MS for completion. |
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-modified peptide in degassed water or a minimal amount of a compatible organic solvent, then dilute with water.
-
Prepare a 20 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO₄ in degassed water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in degassed water.
-
Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in degassed water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified peptide solution.
-
Add the this compound stock solution.
-
Add the copper ligand stock solution.
-
Add the CuSO₄ stock solution and gently mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by size-exclusion chromatography (SEC) or reverse-phase HPLC to remove excess reagents and the copper catalyst.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a two-step synthesis of a PROTAC, where an alkyne-modified E3 ligase ligand is first reacted with this compound, followed by deprotection of the Boc group and coupling to a protein of interest (POI) ligand.
Step 2a: CuAAC Reaction
Materials:
-
Alkyne-modified E3 ligase ligand
-
This compound
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Reaction Parameters:
| Parameter | Recommended Value | Notes |
| Alkyne-E3 Ligand Concentration | 50 mM | |
| This compound (equivalents) | 1.1 | |
| CuI (equivalents) | 0.1 | |
| DIPEA (equivalents) | 0.2 | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 12 - 18 hours | Monitor by TLC or LC-MS. |
| Yield | ~78-90% | Yields can vary depending on the specific ligands used.[5] |
Procedure:
-
Dissolve the alkyne-modified E3 ligase ligand and this compound in anhydrous DMF.
-
Add CuI and DIPEA to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent like ethyl acetate (B1210297) and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected PROTAC intermediate.
Step 2b: Boc Deprotection and POI Ligand Coupling
A detailed protocol for this step is highly dependent on the nature of the POI ligand and the coupling chemistry chosen (e.g., amide bond formation). Generally, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), and the resulting amine is then coupled to a carboxylic acid-functionalized POI ligand using standard peptide coupling reagents (e.g., HATU, HOBt).
Visualizations
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for the synthesis of a PROTAC using this compound.
References
Application Notes and Protocols for Azido-PEG12-Boc in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Azido-PEG12-Boc as a heterobifunctional linker in the development of antibody-drug conjugates (ADCs). The inclusion of a polyethylene (B3416737) glycol (PEG) spacer can enhance the physicochemical properties of ADCs, leading to improved solubility, stability, and pharmacokinetic profiles.[1][2]
Introduction to this compound in ADCs
This compound is a heterobifunctional linker designed for a two-step conjugation strategy in the synthesis of ADCs. This linker possesses two key functional groups:
-
Azide (B81097) Group (N₃): Enables covalent attachment to a payload or antibody modified with a corresponding alkyne group via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][][] Click chemistry offers high efficiency and specificity under mild, bioorthogonal conditions.[]
-
Boc-Protected Amine (Boc-NH): The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. Following the initial conjugation via the azide group, the Boc group can be removed under acidic conditions to reveal the primary amine, which can then be used for subsequent conjugation to another molecule, such as a cytotoxic drug or an antibody.
The PEG12 spacer provides a hydrophilic and flexible chain between the antibody and the payload. This PEGylation can offer several advantages in ADC development:
-
Improved Solubility and Stability: The hydrophilic nature of the PEG chain can help to solubilize hydrophobic drug payloads and prevent aggregation of the final ADC.[2]
-
Enhanced Pharmacokinetics: The hydrodynamic radius of the PEGylated ADC is increased, which can lead to a longer circulation half-life by reducing renal clearance.[1][2][8]
-
Reduced Immunogenicity: The PEG spacer can shield the cytotoxic drug from the immune system, potentially reducing the immunogenicity of the ADC.[2]
General Mechanism of Action for an ADC
ADCs are designed to selectively deliver a potent cytotoxic agent to cancer cells that overexpress a specific target antigen. The general mechanism involves several steps:
-
Target Binding: The antibody component of the ADC binds to its specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved by cellular machinery (e.g., enzymes in the lysosome), releasing the cytotoxic payload.
-
Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.
Diagram: General ADC Mechanism of Action
Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).
Experimental Protocols
The following protocols provide a general framework for using this compound in the synthesis of an ADC. Optimization of reaction conditions, such as molar ratios and incubation times, may be necessary for specific antibodies and payloads.
This workflow assumes the payload is first functionalized with an alkyne group, and the antibody is subsequently conjugated to the Boc-protected, azide-PEGylated payload.
Diagram: Two-Step ADC Conjugation Workflow
Caption: Two-step workflow for ADC synthesis using this compound.
This protocol describes a copper-free click chemistry reaction, which is often preferred for biological molecules to avoid potential toxicity from copper catalysts.[9] This requires the payload to be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
DBCO-functionalized payload
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the DBCO-functionalized payload in DMSO to a concentration of 10-20 mM.
-
Dissolve this compound in DMSO to a concentration of 10-20 mM.
-
-
SPAAC Reaction:
-
In a reaction vessel, add the DBCO-functionalized payload.
-
Add a 1.5 to 3-fold molar excess of the this compound stock solution.
-
If necessary, the reaction can be performed in a mixture of the organic solvent and an aqueous buffer. Ensure the final concentration of the organic solvent is compatible with the payload's stability.
-
Incubate the reaction at room temperature for 4-12 hours, or at 4°C overnight, with gentle mixing and protection from light.
-
-
Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Once the reaction is complete, purify the Payload-PEG12-Boc conjugate using reverse-phase HPLC to remove unreacted starting materials.
-
Characterize the purified product by mass spectrometry to confirm its identity.
-
Materials:
-
Purified Payload-PEG12-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester activation reagent (if creating an NHS ester from a carboxylated payload) or other amine-reactive chemistry reagents.
-
Desalting column or size-exclusion chromatography (SEC) system
Procedure:
-
Boc Deprotection:
-
Dissolve the purified Payload-PEG12-Boc in a suitable organic solvent like DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, remove the TFA and solvent under vacuum to yield the Payload-PEG12-NH₂.
-
-
Activation of Payload (if necessary):
-
If the payload contains a carboxylic acid, it can be converted to a more reactive NHS ester to target lysine (B10760008) residues on the antibody. This involves reacting the deprotected, amine-containing payload with an NHS-ester activation reagent.
-
-
Antibody Conjugation:
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Dissolve the deprotected and activated Payload-PEG12-NH₂ in a small amount of an organic solvent like DMSO.
-
Add a 5 to 20-fold molar excess of the activated payload solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should typically be below 10% to avoid denaturation of the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Purification of the Final ADC:
-
Remove unreacted payload-linker and other small molecules by purifying the ADC using a desalting column or SEC. The ADC will elute in the initial fractions.
-
Concentrate the purified ADC using an appropriate method, such as centrifugal filtration.
-
Store the final ADC at 4°C for short-term use or at -80°C for long-term storage.
-
Characterization and Data Analysis
The resulting ADC must be thoroughly characterized to determine key quality attributes.
The DAR is a critical parameter that influences the efficacy and toxicity of an ADC.[10][11] Several methods can be used for its determination:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs, providing information on the distribution of DAR values (e.g., DAR0, DAR2, DAR4, etc.).[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the mass of the intact ADC or its subunits (light and heavy chains), allowing for the calculation of the average DAR and identification of different drug-loaded species.[10][11]
-
UV/Vis Spectroscopy: An average DAR can be calculated by measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a wavelength specific to the drug) and using the Beer-Lambert law.[11][12]
Table 1: Expected Impact of PEG12 Linker on ADC Properties
| Parameter | Expected Outcome with PEG12 Linker | Rationale |
| Solubility | Increased | The hydrophilic PEG chain counteracts the hydrophobicity of many cytotoxic payloads.[2] |
| Aggregation | Decreased | Improved solubility and steric hindrance from the PEG chain can reduce protein-protein interactions.[8] |
| Drug-to-Antibody Ratio (DAR) | Potentially higher achievable DAR | The PEG linker can help maintain the solubility of ADCs with a higher number of conjugated drug molecules.[2] |
| In Vitro Potency | Generally maintained | The impact on potency can vary depending on the specific target and payload. Some studies show comparable potency with PEGylated linkers.[8] |
| Pharmacokinetics (PK) | Improved (longer half-life) | Increased hydrodynamic size reduces renal clearance, leading to longer circulation times.[1][8] |
| Tolerability | Potentially improved | Better PK profiles and reduced off-target toxicity can lead to improved tolerability in vivo. |
Diagram: Click Chemistry Reaction (SPAAC)
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Conclusion
This compound is a versatile heterobifunctional linker that enables a controlled, two-step approach to ADC synthesis. The incorporation of a PEG12 spacer offers the potential to significantly improve the pharmaceutical properties of ADCs by enhancing solubility, stability, and pharmacokinetic profiles. The use of bioorthogonal click chemistry provides an efficient and specific method for conjugation. Careful optimization of the described protocols and thorough characterization of the final product are essential for the successful development of effective and safe antibody-drug conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 12. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
Experimental Setup for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1][2] As a type of "click chemistry," SPAAC involves the reaction of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole linkage.[3] A key advantage of SPAAC is that it proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in living cells and organisms.[4][5][6] This bioorthogonality allows for the specific labeling of proteins, lipids, and nucleic acids without interfering with native biological processes.[1][6]
SPAAC has become an invaluable tool in various fields, including drug development, molecular imaging, and materials science.[4][7] In drug delivery, it facilitates the synthesis of targeted therapies and drug carriers.[1][3] For molecular imaging, SPAAC enables the attachment of probes for real-time tracking of biomolecules in living systems.[4] The reaction's efficiency is highly dependent on the structure of the cyclooctyne, with various derivatives developed to enhance reaction kinetics.[3] This document provides detailed protocols for the experimental setup of SPAAC, quantitative data for reaction optimization, and troubleshooting guidelines.
Reaction Mechanism and Workflow
The driving force behind the SPAAC reaction is the high ring strain of the cyclooctyne, which is released upon the [3+2] cycloaddition with an azide, forming a stable triazole product.[1] This reaction is highly selective and does not interfere with naturally occurring functional groups such as amines and hydroxyls.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
Application Notes and Protocols for Surface Modification of Nanoparticles with Azido-PEG12-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for applications in drug delivery, diagnostics, and bio-imaging. Functionalization with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility and in vivo performance of nanoparticles. PEGylation creates a hydrophilic protective layer that can reduce non-specific protein adsorption, prevent aggregation, and prolong circulation half-life.
This document provides detailed application notes and protocols for the surface modification of nanoparticles using Azido-PEG12-Boc, a heterobifunctional linker. This linker features a Boc-protected amine at one terminus and an azide (B81097) group at the other, connected by a 12-unit PEG spacer. The Boc-protected amine allows for covalent attachment to nanoparticles with surface carboxyl groups. Following deprotection, the newly exposed amine can be used for further conjugation. The terminal azide group enables the attachment of biomolecules, targeting ligands, or imaging agents via highly efficient and bio-orthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Key Applications
-
Stealth Liposomes and Nanoparticles: The PEG spacer provides a "stealth" characteristic, reducing opsonization and clearance by the reticuloendothelial system.
-
Targeted Drug Delivery: The azide terminus allows for the conjugation of targeting moieties (e.g., antibodies, peptides, folic acid) to direct nanoparticles to specific cells or tissues.
-
Bio-imaging: Imaging agents (e.g., fluorescent dyes) can be attached via click chemistry for tracking and diagnostic purposes.
-
Multifunctional Nanocarriers: The sequential nature of the functionalization process allows for the creation of nanoparticles with multiple functionalities.
Experimental Workflow Overview
The overall workflow for the surface modification of carboxylated nanoparticles with this compound and subsequent functionalization via click chemistry involves three main stages:
-
PEGylation: Covalent attachment of this compound to the nanoparticle surface.
-
Deprotection: Removal of the Boc protecting group to expose a primary amine.
-
Click Chemistry: Conjugation of an alkyne-containing molecule to the azide-functionalized surface.
Each stage should be followed by thorough purification and characterization to ensure successful modification.
Experimental Protocols
Protocol 1: Surface Modification of Carboxyl-Functionalized Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups (e.g., iron oxide, silica, or polymer-based nanoparticles) via carbodiimide (B86325) chemistry.
Materials:
-
Carboxyl-functionalized nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 50 mM hydroxylamine (B1172632) or Tris buffer)
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Disperse the carboxyl-functionalized nanoparticles in MES buffer to a final concentration of 1-10 mg/mL. Sonicate the suspension to ensure homogeneity.
-
Activation of Carboxyl Groups: Add EDC (final concentration 2 mM) and NHS (final concentration 5 mM) to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS ester intermediate.
-
Conjugation with this compound: Add this compound (final concentration 10 mM) to the activated nanoparticle suspension. Incubate for 2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Washing: Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the pellet in PBS. Repeat the washing step three times to remove unreacted reagents.
-
Final Resuspension: Resuspend the purified this compound functionalized nanoparticles in the desired buffer for storage or further use.
Protocol 2: Deprotection of Boc Group to Expose Amine Functionality
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.[1]
Materials:
-
This compound functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS (pH 7.4)
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Resuspend the this compound functionalized nanoparticles in DCM.
-
Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Incubate for 30-60 minutes at room temperature with gentle mixing.[1]
-
Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.[1]
-
Washing: Resuspend the nanoparticles in PBS. Centrifuge to pellet the amine-terminated nanoparticles. Remove the supernatant and resuspend in fresh PBS. Repeat the washing step three times to ensure complete removal of residual acid.[1]
-
Final Resuspension: Resuspend the purified amine- and azide-functionalized nanoparticles in the desired buffer.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized nanoparticle surface.
Materials:
-
Azide-functionalized nanoparticles
-
Alkyne-containing molecule (e.g., alkyne-modified drug, peptide, or fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Appropriate buffer for the final application
Procedure:
-
Reaction Mixture: In a suitable reaction vessel, disperse the azide-functionalized nanoparticles in deionized water or a suitable buffer. Add the alkyne-containing molecule. The molar ratio of alkyne to azide will depend on the desired degree of functionalization.
-
Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate in water. In another tube, prepare a solution of CuSO₄ in water.
-
Click Reaction: Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO₄ solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO₄. Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
Purification: Purify the functionalized nanoparticles by centrifugation or magnetic separation (if applicable) to remove the copper catalyst, excess ascorbate, and unreacted alkyne-molecule. Wash the nanoparticles extensively with the appropriate buffer.
-
Final Product: Resuspend the final conjugated nanoparticles in the desired buffer for your application.
Characterization and Data Presentation
Thorough characterization at each step of the surface modification process is crucial to confirm the success of each reaction and to understand the properties of the resulting nanoparticles. Key characterization techniques and expected outcomes are summarized below.
Table 1: Quantitative Characterization of Nanoparticles at Each Stage of Surface Modification
| Stage of Modification | Characterization Technique | Parameter Measured | Expected Outcome |
| Initial Carboxyl-NP | Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Baseline measurement |
| Zeta Potential Analyzer | Surface Charge | Negative | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational Bands | Characteristic peaks for carboxyl groups (~1700 cm⁻¹) | |
| After PEGylation (this compound) | DLS | Hydrodynamic Diameter | Increase due to PEG layer |
| Zeta Potential Analyzer | Surface Charge | Less negative due to shielding of carboxyl groups | |
| FTIR Spectroscopy | Vibrational Bands | Appearance of azide peak (~2100 cm⁻¹) | |
| Thermogravimetric Analysis (TGA) | Weight Loss | Quantifies the amount of grafted PEG linker | |
| After Boc Deprotection | DLS | Hydrodynamic Diameter | Minimal change |
| Zeta Potential Analyzer | Surface Charge | Increase to positive or less negative value due to exposed amine groups | |
| FTIR Spectroscopy | Vibrational Bands | Disappearance of Boc-related peaks (e.g., C=O stretch around 1690 cm⁻¹) and appearance of N-H bending (~1600 cm⁻¹) | |
| Ninhydrin Assay | Surface Amine Groups | Quantification of exposed primary amines[1] | |
| After Click Chemistry | DLS | Hydrodynamic Diameter | Further increase depending on the size of the conjugated molecule |
| Zeta Potential Analyzer | Surface Charge | Change depending on the charge of the conjugated molecule | |
| FTIR Spectroscopy | Vibrational Bands | Disappearance of azide peak (~2100 cm⁻¹) and appearance of peaks from the conjugated molecule | |
| UV-Vis or Fluorescence Spectroscopy | Absorbance or Emission | Confirmation and quantification if a chromophore or fluorophore is conjugated |
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle surface modification.
Signaling Pathway Analogy: Logic of Surface Functionalization
Caption: Logical flow of surface functionalization steps.
References
Application Notes and Protocols for Bioconjugation Using Monodisperse PEG Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and antibody fragments. The attachment of PEG chains can enhance solubility, increase serum half-life, and reduce immunogenicity.[1][2][3] The use of monodisperse PEG reagents, which have a precise, single molecular weight, is crucial for the manufacturing of well-defined bioconjugates, leading to improved batch-to-batch consistency and performance.[4][5][6] In contrast, traditional polydisperse PEGs consist of a mixture of polymer chains with a range of molecular weights.[4][6]
This document provides detailed application notes and protocols for common bioconjugation techniques utilizing monodisperse PEG reagents with various reactive functionalities.
Advantages of Monodisperse PEG Reagents in Bioconjugation
The use of monodisperse PEGs offers significant advantages over polydisperse PEGs in the development of biotherapeutics, particularly in the context of antibody-drug conjugates (ADCs).[4][7] The uniform molecular weight of monodisperse PEGs allows for the creation of homogeneous bioconjugates, which simplifies analytical characterization and is beneficial for regulatory approval.[7]
| Feature | Monodisperse PEG | Polydisperse PEG |
| Molecular Weight | Single, defined molecular weight | Distribution of molecular weights |
| Purity | High (typically 90-95%)[7] | Mixture of different chain lengths |
| Bioconjugate Homogeneity | High | Low (heterogeneous mixture) |
| Characterization | Simplified and more precise[7] | Complex and challenging[8] |
| Regulatory Approval | Favorable due to well-defined nature | Can present challenges |
| Applications | ADCs, precision therapeutics[4][7] | General protein PEGylation[4] |
Key Bioconjugation Chemistries with Monodisperse PEG Reagents
The selection of the appropriate PEGylation chemistry is critical and depends on the available functional groups on the biomolecule of interest. The most common strategies target primary amines (e.g., lysine (B10760008) residues) and free thiols (e.g., cysteine residues).
Amine-Reactive PEGylation using NHS Esters
N-Hydroxysuccinimide (NHS) esters of PEG are widely used for their ability to react efficiently with primary amines on proteins and peptides in neutral to slightly basic conditions, forming stable amide bonds.[9][10]
Reaction Scheme:
Caption: Amine-reactive PEGylation using an NHS ester.
Experimental Protocol: PEGylation of a Model Protein (e.g., BSA) with mPEG-NHS Ester
This protocol describes the conjugation of a methoxy-terminated PEG-NHS ester to Bovine Serum Albumin (BSA).
Materials:
-
mPEG-NHS ester (monodisperse)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)[11]
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous[11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[11]
-
Reaction tubes
-
Magnetic stirrer or orbital shaker
-
Dialysis cassettes or size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Dissolve BSA in 0.1 M PBS, pH 7.4, to a final concentration of 5-10 mg/mL.[11] Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the reaction.[9][10]
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[9][11] Do not prepare stock solutions for storage as the NHS ester moiety is susceptible to hydrolysis.[9][10]
-
PEGylation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved mPEG-NHS ester to the protein solution. The optimal ratio should be determined empirically for each protein. For IgG, a 20-fold molar excess typically results in 4-6 PEG linkers per antibody.[10]
-
Gently mix the reaction mixture immediately.
-
Incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours.[9][12]
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted mPEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against PBS or by using size-exclusion chromatography (SEC).[9][10]
-
Characterization: Analyze the PEGylated protein using SDS-PAGE, which will show an increase in molecular weight, and HPLC (SEC or RP-HPLC) to assess the degree of PEGylation and purity.[1] Mass spectrometry can be used for detailed characterization of the conjugate.[8][13][14]
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-20 mg/mL | Higher concentrations can improve reaction efficiency. |
| PEG:Protein Molar Ratio | 10:1 to 50:1 | Needs to be optimized for the specific protein and desired degree of PEGylation. |
| Reaction pH | 7.0 - 8.5 | Higher pH increases the rate of reaction but also the rate of NHS ester hydrolysis. |
| Reaction Time | 1-4 hours | Longer times may be required at lower temperatures. |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation. |
Thiol-Reactive PEGylation using Maleimide (B117702) Reagents
PEG-maleimide reagents are highly specific for free sulfhydryl groups (thiols) found in cysteine residues. This chemistry is particularly useful for site-specific modification of proteins and antibody fragments, as the number of free cysteines is often limited.[15][16] The reaction proceeds at neutral pH to form a stable thioether bond.[16]
Reaction Scheme:
Caption: Thiol-reactive PEGylation using a maleimide reagent.
Experimental Protocol: Site-Specific PEGylation of an Antibody Fragment (Fab')
This protocol describes the conjugation of a PEG-maleimide to the free hinge region cysteine of a Fab' fragment.
Materials:
-
PEG-Maleimide (monodisperse)
-
Fab' fragment with a free cysteine
-
Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0)
-
Reducing agent (e.g., TCEP or DTT) if cysteines are disulfide-bonded
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)[17]
-
Purification system (e.g., SEC or ion-exchange chromatography)
Procedure:
-
Antibody Fragment Preparation: If necessary, reduce the interchain disulfide bonds of the antibody to generate free thiols. This can be done by incubating with a 10-fold molar excess of TCEP for 1-2 hours at room temperature. Remove the reducing agent immediately before PEGylation using a desalting column.
-
PEG Reagent Preparation: Dissolve the PEG-maleimide in the reaction buffer immediately prior to use.
-
PEGylation Reaction:
-
Quenching the Reaction: Add a 2-fold molar excess of L-cysteine or 2-mercaptoethanol (B42355) relative to the PEG-maleimide to quench any unreacted maleimide groups.[17] Incubate for 30 minutes.
-
Purification: Purify the PEGylated Fab' using SEC to separate the conjugate from unreacted PEG and protein. Ion-exchange chromatography can also be used for further purification.
-
Characterization: Analyze the conjugate by SDS-PAGE (under non-reducing and reducing conditions), SEC-HPLC, and mass spectrometry to confirm conjugation and determine purity.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | |
| PEG:Thiol Molar Ratio | 5:1 to 20:1 | Lower ratios can be used for highly reactive thiols. |
| Reaction pH | 6.5 - 7.5 | Maleimide hydrolysis increases at higher pH. |
| Reaction Time | 2-16 hours | Reaction is typically faster at room temperature. |
| Temperature | 4°C to Room Temperature |
Click Chemistry with Monodisperse PEG Reagents
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation.[18][19] This reaction involves the formation of a stable triazole linkage between a PEG-alkyne and an azide-modified biomolecule (or vice-versa). Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that does not require a copper catalyst, making it suitable for in vivo applications.[18]
Workflow for Click Chemistry PEGylation:
Caption: General workflow for bioconjugation via click chemistry.
Experimental Protocol: CuAAC PEGylation of an Azide-Modified Peptide
This protocol outlines the conjugation of an alkyne-functionalized monodisperse PEG to a peptide containing an azide group.
Materials:
-
Azide-modified peptide
-
Alkyne-PEG (monodisperse)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS or Tris buffer, pH 7-8)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide and alkyne-PEG in the reaction buffer.
-
Prepare fresh stock solutions of CuSO4, sodium ascorbate (B8700270), and the THPTA ligand.
-
-
Click Reaction:
-
In a reaction vessel, combine the azide-peptide and a 1.5- to 5-fold molar excess of alkyne-PEG.
-
Add the THPTA ligand to the reaction mixture.
-
Premix the CuSO4 and sodium ascorbate solutions, then add them to the reaction mixture to initiate the reaction. The final concentrations are typically in the range of 1 mM CuSO4 and 5 mM sodium ascorbate.
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
-
Purification: Purify the PEGylated peptide using RP-HPLC to remove the catalyst, excess PEG reagent, and unreacted peptide.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.
| Parameter | Recommended Range | Notes |
| PEG:Biomolecule Molar Ratio | 1.5:1 to 5:1 | A smaller excess is often sufficient due to the high efficiency of the reaction. |
| Copper(II) Sulfate | 0.1 - 1 mM | |
| Sodium Ascorbate | 1 - 5 mM | A 5- to 10-fold excess over copper is common. |
| Ligand:Copper Ratio | 1:1 to 5:1 | The ligand stabilizes the Cu(I) oxidation state. |
| Reaction Time | 1-4 hours | The reaction is often complete within an hour. |
| Temperature | Room Temperature |
Characterization of PEGylated Bioconjugates
A thorough characterization of the PEGylated product is essential to ensure its quality and consistency.[1]
Common Analytical Techniques:
| Technique | Information Obtained |
| SDS-PAGE | Apparent molecular weight, degree of PEGylation (qualitative) |
| Size-Exclusion HPLC (SEC-HPLC) | Purity, aggregation, hydrodynamic volume, degree of PEGylation (quantitative)[1] |
| Reversed-Phase HPLC (RP-HPLC) | Purity, separation of isomers[1] |
| Mass Spectrometry (MS) | Accurate molecular weight, confirmation of conjugation, identification of PEGylation sites[8][13][14] |
| Circular Dichroism (CD) | Assessment of secondary and tertiary structure to ensure the protein has not been denatured. |
| In Vitro Bioassay | Determination of biological activity post-PEGylation. |
Conclusion
The use of monodisperse PEG reagents in bioconjugation allows for the precise engineering of therapeutic molecules with improved properties. The protocols provided herein for amine-reactive, thiol-reactive, and click chemistry-based PEGylation serve as a starting point for the development of well-defined and homogeneous bioconjugates. Careful optimization of reaction conditions and thorough characterization of the final product are critical for successful drug development.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 5. Mastering Precision: Biopharma PEG's Monodispersed PEGs Revolutionize Pharmaceutical Innovation - PharmaFeatures [pharmafeatures.com]
- 6. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. confluore.com [confluore.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 15. PEGylation of Antibody Fragments for Half-Life Extension | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. encapsula.com [encapsula.com]
- 18. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. labinsights.nl [labinsights.nl]
Application Notes and Protocols: Labeling Proteins with Azido-PEG12-Boc for Imaging
Introduction
Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. Among these strategies, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly specific and efficient method for labeling proteins.[1][2] This two-step approach allows for the introduction of a small, biologically inert azide (B81097) group onto a protein, followed by the attachment of a reporter molecule, such as a fluorophore containing a terminal alkyne. This method minimizes interference with the protein's natural function, which can be a drawback when using larger, pre-labeled fluorescent tags.[1][3]
This document details the application of an Azido-PEG12 linker for the labeling of proteins for imaging purposes. The long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the labeled protein and can reduce non-specific interactions.[4] The terminal azide group serves as a bioorthogonal handle for subsequent modification via click chemistry. While "Azido-PEG12-Boc" can refer to several structures, this protocol focuses on a common workflow where a primary amine on the protein is targeted. This is typically achieved using an N-hydroxysuccinimide (NHS) ester derivative of the Azido-PEG linker to react with lysine (B10760008) residues. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines during the synthesis of such linkers.[5][6]
Principle of the Method
The protein labeling strategy involves two main stages:
-
Introduction of the Azide Handle : A protein of interest is chemically modified with an amine-reactive Azido-PEG12-NHS ester. This reagent forms a stable amide bond with primary amines (e.g., the epsilon-amine of lysine residues) on the protein surface, thereby incorporating the azide group.
-
Click Chemistry Reaction : The azide-modified protein is then reacted with a terminal alkyne-containing fluorescent dye. In the presence of a copper(I) catalyst, a stable triazole linkage is formed, covalently attaching the fluorophore to the protein.[7] This copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can also be employed if using a cyclooctyne-derivatized dye, which is particularly useful for labeling in living cells to avoid copper-induced toxicity.[2]
Experimental Protocols
Protocol 1: Labeling of Protein with Azido-PEG12-NHS Ester
This protocol outlines the covalent attachment of an azide handle to a protein by targeting primary amines.
Materials and Reagents:
-
Protein of interest
-
Azido-PEG12-NHS Ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation : Dissolve the protein of interest in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[8] Ensure the buffer does not contain primary amines (like Tris or glycine) that would compete with the labeling reaction.
-
Reagent Preparation : Immediately before use, prepare a stock solution of Azido-PEG12-NHS Ester in anhydrous DMSO or DMF at a concentration of 10 mg/mL.
-
Labeling Reaction : Add a 5 to 20-fold molar excess of the Azido-PEG12-NHS Ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional) : To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.[9]
-
Purification : Remove the excess, unreacted Azido-PEG12 reagent and quenching buffer by dialysis against PBS or by using a desalting column equilibrated with PBS.
Protocol 2: Fluorescent Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the attachment of an alkyne-fluorophore to the azide-modified protein.
Materials and Reagents:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor™ 488)
-
Copper(II) Sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate, or Tris(2-carboxyethyl)phosphine (TCEP))
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))
-
PBS, pH 7.4
-
Desalting columns or dialysis equipment
Procedure:
-
Prepare Click-iT® Reaction Cocktail : Prepare the reaction cocktail immediately before use by adding the components in the following order (for a 500 µL reaction volume):
-
Incubation : Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.
-
Purification : Purify the fluorescently labeled protein from excess reaction components using a desalting column or dialysis. The labeled protein is now ready for imaging applications.
Data Presentation
The efficiency of the labeling reactions should be quantified to ensure consistent results. Key parameters include the Degree of Labeling (DOL) after the first step and the final labeling efficiency after the click reaction.
Table 1: Representative Data for Protein Labeling with Azido-PEG12-NHS Ester
| Protein | Protein Concentration (mg/mL) | Molar Excess of Azido-PEG12-NHS Ester | Degree of Labeling (Azides/Protein)¹ |
|---|---|---|---|
| BSA | 5.0 | 10X | 2.1 |
| IgG | 2.0 | 20X | 4.5 |
| Myoglobin | 10.0 | 5X | 1.3 |
¹Degree of Labeling can be determined by techniques such as MALDI-TOF mass spectrometry.
Table 2: Representative Data for Click Chemistry Labeling Efficiency
| Azide-Labeled Protein | Molar Excess of Alkyne-Fluorophore | Reaction Time (hours) | Labeling Efficiency (%)² |
|---|---|---|---|
| Azido-BSA | 10X | 1 | > 95% |
| Azido-IgG | 10X | 1 | > 95% |
| Azido-Myoglobin | 15X | 2 | > 90% |
²Labeling efficiency can be assessed by comparing the fluorescence intensity of the labeled protein to a standard curve of the free dye using SDS-PAGE with fluorescent imaging or UV-Vis spectroscopy.[9]
Visualizations
Experimental Workflow
The overall process from protein preparation to final labeled product is depicted below.
Caption: Experimental workflow for protein labeling.
Chemical Labeling Pathway
This diagram illustrates the two-step chemical reactions involved in the labeling process.
Caption: Chemical reactions for protein modification.
Application in Signaling Pathway Analysis
Labeled proteins can be used to visualize and track their involvement in cellular processes, such as signal transduction.
Caption: Tracking a labeled receptor in a pathway.
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG12-Boc in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG12-Boc is a versatile heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. This discrete polyethylene (B3416737) glycol (dPEG®) linker, featuring a terminal azide (B81097) group and a Boc-protected amine, offers a precise 12-unit PEG chain. This defined length provides exceptional control over the spatial separation between a targeting ligand and a therapeutic payload. The hydrophilic nature of the PEG spacer enhances the solubility and stability of the conjugate, reduces immunogenicity, and improves pharmacokinetic profiles by prolonging circulation time.[1][2][3]
The azide functionality allows for highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of a drug molecule.[4][5] The Boc (tert-butyloxycarbonyl) protecting group provides a stable masking of a primary amine, which can be readily deprotected under acidic conditions to enable conjugation to a targeting moiety, such as an antibody or peptide.[6][7]
These application notes provide detailed protocols for the use of this compound in the construction of antibody-drug conjugates (ADCs), a prominent class of targeted therapeutics.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound serves as a flexible linker to connect a cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells.[2][8]
-
Peptide and Small Molecule Conjugates: Facilitates the targeted delivery of therapeutic peptides and small molecules by linking them to cell-specific ligands.
-
PROTACs (Proteolysis Targeting Chimeras): Can be used in the synthesis of PROTACs to link a target protein-binding ligand to an E3 ligase-binding ligand.
-
Nanoparticle Functionalization: Enables the surface modification of nanoparticles to improve their biocompatibility and for the attachment of targeting molecules.
Quantitative Data Summary
The incorporation of PEG linkers in targeted drug delivery systems has been shown to significantly enhance their therapeutic properties. The following tables summarize representative quantitative data from studies on PEGylated drug conjugates. While specific data for this compound may vary depending on the specific antibody, drug, and target, these values provide a general indication of the expected improvements.
Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Conjugates
| Conjugate Type | Half-life (t½) Extension | Reference |
| Affibody-MMAE with 10 kDa PEG | 11.2-fold increase | [9][10] |
| Antibody-MMAE with mPEG₂₄ | ~2-fold increase | [1][2] |
Table 2: In Vitro Cytotoxicity of PEGylated ADCs
| Cell Line | ADC with PEG Linker (IC₅₀) | ADC without PEG Linker (IC₅₀) | Reference |
| NCI-N87 | HP10KM: Reduced cytotoxicity by 22-fold | HM: Higher cytotoxicity | [9][10] |
| HER2-positive cell line | ADC 4b (lower DAR): Slightly less potent | ADC 4a/4c (higher DAR): More potent | [11] |
| MCF-7 (HER2 negative) | No cytotoxicity | MMAE alone: IC₅₀ = 0.35 nM | [11] |
Note: IC₅₀ values are highly dependent on the cell line, payload, and drug-to-antibody ratio (DAR).
Experimental Protocols
Protocol 1: Boc Deprotection of this compound to Yield Azido-PEG12-Amine
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution while stirring.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected Azido-PEG12-Amine.[12]
Protocol 2: Conjugation of Azido-PEG12-Amine to an Antibody
This protocol outlines the conjugation of the deprotected linker to an antibody via activation of the antibody's carboxyl groups (e.g., on aspartic or glutamic acid residues) or through amine-reactive crosslinkers. Here, we describe a common method using EDC/NHS chemistry to form a stable amide bond.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG12-Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
Desalting column or size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Preparation: Exchange the antibody into an amine-free buffer, such as MES buffer (pH 6.0), using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.
-
Activation of Antibody: Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Immediately add a 10- to 20-fold molar excess of Azido-PEG12-Amine to the activated antibody solution. Incubate for 2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution, such as hydroxylamine, to a final concentration of 10-50 mM. Incubate for 5-15 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by purifying the azide-modified antibody using a desalting column or SEC.
-
Characterization: Determine the degree of labeling (DOL) of the azide-modified antibody.
Protocol 3: "Click Chemistry" Conjugation of a Drug to the Azide-Modified Antibody
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an alkyne-modified drug to the azide-functionalized antibody.
Materials:
-
Azide-modified antibody
-
Alkyne-modified drug payload
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or SEC system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the alkyne-modified drug in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate (B8700270), and THPTA ligand in water.
-
-
Pre-complex Copper: Incubate CuSO₄ with the THPTA ligand in a 1:2 ratio for several minutes before the reaction.[13]
-
Click Reaction:
-
To the azide-modified antibody solution, add an excess of the alkyne-modified drug (e.g., 4-50 equivalents).[13]
-
Add the pre-complexed THPTA/CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Let the reaction proceed at room temperature for 30-60 minutes, protected from light.[13]
-
Purification: Purify the final antibody-drug conjugate (ADC) to remove excess drug and catalyst components using a desalting column or SEC.
-
Characterization:
-
Determine the final drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[][15][16]
-
Assess the purity and aggregation of the ADC by SEC.
-
Perform in vitro cell-based assays to evaluate the potency and specificity of the ADC.[11][17]
-
Signaling Pathway and Mechanism of Action
The targeted drug delivery system constructed using this compound, such as an ADC, typically follows a specific mechanism of action to deliver the cytotoxic payload to the target cancer cells.
Conclusion
This compound is a powerful and precise tool for the development of advanced targeted drug delivery systems. Its well-defined structure and bifunctional nature allow for a controlled and stepwise approach to the synthesis of complex bioconjugates. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this linker in their drug development efforts, ultimately contributing to the creation of more effective and safer targeted therapies.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 5. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 15. agilent.com [agilent.com]
- 16. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 17. njbio.com [njbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Azido-PEG12-Boc Click Chemistry
Welcome to the technical support center for Azido-PEG12-Boc click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental workflows.
Section 1: Boc Deprotection of Azido-PEG12-Amine
The first step in many applications involving this compound is the deprotection of the tert-butyloxycarbonyl (Boc) group to yield a primary amine. This amine can then be used for subsequent conjugation reactions.
Frequently Asked Questions (FAQs) for Boc Deprotection
Q1: What are the standard conditions for Boc deprotection of this compound?
A1: The most common method for Boc deprotection is acidolysis, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1] A typical starting point is a 20-50% (v/v) solution of TFA in DCM.[1]
Q2: My Boc deprotection is incomplete. What should I do?
A2: Incomplete deprotection can be due to insufficient acid strength, short reaction time, or low temperature.[2] Consider the following troubleshooting steps:
-
Increase the concentration of TFA, for example, from 20% to 50%.[2]
-
Extend the reaction time and monitor progress using TLC or LC-MS.[2]
-
Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[2]
Q3: I am observing side products after the deprotection reaction. What could be the cause?
A3: Side products can arise from the reaction of the reactive tert-butyl cation intermediate with nucleophilic functional groups on your molecule.[3] To mitigate this, consider adding a scavenger, such as triisopropylsilane (B1312306) (TIS), to your reaction mixture.[2]
Experimental Protocol: Boc Deprotection of this compound
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1]
-
If your molecule contains sensitive functional groups, add TIS (2.5-5% v/v) as a scavenger.[2]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
To remove residual TFA, co-evaporate with toluene (B28343) (3x).[1]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[1]
Quantitative Data: Boc Deprotection Conditions
| Acid System | Solvent | Temperature (°C) | Time (h) | Typical Purity (%) | Reference |
| 20-50% TFA | DCM | 0 to RT | 1-2 | >95 | [1] |
| 4M HCl | 1,4-Dioxane | RT | 1-4 | >95 | [2] |
Troubleshooting Workflow for Boc Deprotection
Section 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, a cornerstone of "click chemistry," is a highly efficient and specific reaction for conjugating the azide (B81097) group of this compound with a terminal alkyne.
Frequently Asked Questions (FAQs) for CuAAC
Q1: What is the active catalyst in CuAAC, and how is it generated?
A1: The active catalyst is Cu(I).[4] It is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[4]
Q2: Why is a ligand used in CuAAC reactions?
A2: A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is used to stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction.[4][5]
Q3: My CuAAC reaction has a low yield. What are the common causes?
A3: Low yields in CuAAC can be attributed to several factors, including an inactive catalyst (oxidized to Cu(II)), poor quality of reagents, or suboptimal reaction conditions such as solvent and temperature.[6] Ensure your sodium ascorbate is fresh, and consider degassing your solvent to remove oxygen.[7]
Q4: What are the best solvents for CuAAC with PEGylated molecules?
A4: Due to the hydrophilic nature of the PEG chain, aqueous buffers (like PBS), DMF, DMSO, or mixtures thereof are commonly used.[8] The choice of solvent should ensure the solubility of all reaction components.[6]
Experimental Protocol: CuAAC with this compound
Materials:
-
This compound (or its deprotected amine form conjugated to another molecule)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
THPTA or other suitable Cu(I) ligand
-
Degassed reaction solvent (e.g., a mixture of water and t-BuOH, or DMF/water)
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized molecule and this compound (typically in a 1:1.1 to 1:1.5 molar ratio) in the chosen degassed solvent.
-
In a separate tube, prepare a premixed catalyst solution by dissolving CuSO₄ (e.g., 0.05 equivalents) and THPTA (e.g., 0.25 equivalents) in the reaction solvent.[6]
-
Add the premixed catalyst solution to the solution of the alkyne and azide.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 0.5 equivalents).[6]
-
Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.[8]
-
Upon completion, the product can be purified using methods suitable for PEGylated molecules, such as size-exclusion chromatography or preparative HPLC.
Quantitative Data: Typical CuAAC Reaction Conditions
| Copper Source | Ligand | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| CuSO₄/NaAsc | THPTA | t-BuOH/H₂O (1:1) | RT | 1-4 | >90 |
| CuI | DIPEA | DMF | RT | 2-8 | >95 |
| CuBr | PMDETA | DMF | 25 | 24 | ~75[9] |
| Copper wire | None | DMF | 50 | 5 | ~100 (for peptides)[10] |
Troubleshooting Workflow for CuAAC Reactions
Section 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for biological applications where the cytotoxicity of copper is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide.
Frequently Asked Questions (FAQs) for SPAAC
Q1: What are the main advantages of SPAAC over CuAAC?
A1: The primary advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it suitable for in vivo and in vitro studies with living cells.[11]
Q2: How do reaction conditions like pH and buffer type affect SPAAC kinetics?
A2: SPAAC reaction rates are influenced by the reaction environment. Generally, higher pH values tend to increase the reaction rate.[12] Studies have shown that buffers like HEPES can lead to faster reactions compared to PBS.[12]
Q3: My SPAAC reaction is slow. How can I increase the rate?
A3: To increase the reaction rate, you can:
-
Choose a more reactive cyclooctyne (B158145) (e.g., BCN or DBCO).
-
Optimize the pH of your buffer system (higher pH often accelerates the reaction).[12]
-
Increase the temperature, if your biomolecule can tolerate it.[12]
-
Ensure good solubility of both reactants.
Experimental Protocol: SPAAC with this compound
Materials:
-
This compound (or its derivative)
-
DBCO- or BCN-functionalized molecule
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4)
-
Co-solvent (e.g., DMSO or DMF, if needed for solubility)
Procedure:
-
Dissolve the DBCO- or BCN-functionalized molecule in the reaction buffer.
-
Add the this compound, typically using a slight molar excess (e.g., 1.5-2 equivalents).
-
If solubility is an issue, a small amount of an organic co-solvent like DMSO can be added. Keep the final concentration of the organic solvent low (<10%) to avoid denaturing biomolecules.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, SDS-PAGE if conjugating to a protein).
-
Purify the final conjugate using a suitable method like size-exclusion chromatography or dialysis to remove excess reagents.
Quantitative Data: SPAAC Reaction Rates
The rate of SPAAC is highly dependent on the specific cyclooctyne, azide, and reaction conditions.
| Cyclooctyne | Buffer | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| sulfo-DBCO | PBS | 7 | 25 | 0.32 - 0.85 | [12] |
| sulfo-DBCO | HEPES | 7 | 25 | 0.55 - 1.22 | [12] |
| DBCO-PEG5 | PBS | 7.4 | 37 | ~0.3 | [6] |
Note: The presence of a PEG linker has been shown to enhance SPAAC reaction rates by approximately 31 ± 16%.[12]
Section 4: Application in Signaling Pathways - PROTACs
This compound is frequently used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[13] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The signaling pathway primarily involved is the Ubiquitin-Proteasome System (UPS) .
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. command line - Graphviz Dot failing to remove overlaps due to missing library - Stack Overflow [stackoverflow.com]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent aggregation during protein PEGylation
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues encountered during the PEGylation process, with a primary focus on preventing protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can stem from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the chances of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Deviations from optimal pH, temperature, and buffer composition can compromise protein stability, exposing hydrophobic regions that promote aggregation.[1]
-
Poor Reagent Quality: Impurities or the presence of diol in monofunctional PEG reagents can cause unintended cross-linking.[1]
-
PEG-Protein Interactions: In some cases, the interaction between the PEG polymer and the protein surface can induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.[1]
-
Disulfide-Linked Dimerization: For thiol-specific PEGylation, the reaction conditions can favor the formation of disulfide-linked dimers and aggregates.[2]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to monitor and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1][]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it effective for detecting the presence of larger aggregates.[1]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can visualize high-molecular-weight species corresponding to cross-linked protein aggregates.[1]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.[1]
-
Turbidity Measurements: An increase in turbidity can indicate the formation of insoluble aggregates.[1]
-
Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues upon protein misfolding and aggregation can be monitored by fluorescence spectroscopy.[4]
-
Extrinsic Dye-Binding Fluorescence Assays: These assays use fluorescent dyes that bind to exposed hydrophobic regions of aggregated proteins.[4]
Q3: Can PEGylation itself improve protein stability and reduce aggregation?
Yes, PEGylation is a widely used strategy to enhance the stability of proteins.[5][6] By covalently attaching PEG chains, the protein's hydrodynamic volume is increased, which can sterically hinder protein-protein interactions that lead to aggregation.[7] PEGylation can also protect proteins from thermal stress and pH-induced aggregation.[8][9]
Troubleshooting Guide: Preventing Aggregation
This guide provides a step-by-step approach to troubleshoot and mitigate protein aggregation during PEGylation.
Step 1: Optimize Reaction Conditions
Systematically evaluate and optimize the reaction conditions as a first step in troubleshooting.
Issue: Protein aggregation is observed immediately after adding the PEG reagent.
Possible Causes & Solutions:
-
High Protein Concentration:
-
Solution: Reduce the protein concentration. High concentrations increase the likelihood of intermolecular interactions.[1]
-
-
Suboptimal Buffer Conditions:
-
Inappropriate Temperature:
-
Solution: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially favor intramolecular modification over intermolecular cross-linking.[1]
-
Experimental Protocol: Small-Scale PEGylation Screening
Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
-
Prepare Stock Solutions:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer).
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer).
-
-
Set up a Screening Matrix:
-
In a 96-well plate or microcentrifuge tubes, prepare a series of small-scale reactions (e.g., 50-100 µL).
-
Vary one parameter at a time (e.g., protein concentration, PEG:protein molar ratio, pH) while keeping others constant.
-
-
Reaction Incubation:
-
Incubate the reactions under the different conditions (e.g., varying temperatures).
-
-
Analysis:
-
After a set time, analyze the samples for the degree of PEGylation and the presence of aggregates using techniques like SDS-PAGE and SEC.[1]
-
Step 2: Incorporate Stabilizing Excipients
If optimizing reaction conditions is not sufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.[1]
Issue: Aggregation occurs despite optimized reaction conditions.
Possible Causes & Solutions:
-
Inherent Protein Instability:
-
Solution: Add stabilizing excipients to the reaction buffer.
-
| Excipient | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | ||
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[1] |
| Trehalose | 5-10% (w/v) | Similar to sucrose, an effective protein stabilizer. |
| Sorbitol/Glycerol | 5-20% (v/v) | Act as protein stabilizers.[1] |
| Amino Acids | ||
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Glycine | 50-100 mM | Known to suppress protein aggregation.[1] |
| Surfactants | ||
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[1] |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.[1]
Issue: High levels of cross-linked aggregates are forming.
Possible Causes & Solutions:
-
Rapid Reaction Kinetics:
Step 4: Evaluate the PEG Reagent and Strategy
The choice of PEG reagent and the overall PEGylation strategy are critical.
Issue: Persistent aggregation and cross-linking.
Possible Causes & Solutions:
-
Bifunctional PEG Reagent:
-
Solution: If using a bifunctional PEG (e.g., with reactive groups at both ends), consider switching to a monofunctional PEG to avoid cross-linking.[1]
-
-
Poor Reagent Quality:
-
Solution: Ensure the PEG reagent is of high quality and free from diol impurities if a monofunctional reagent is intended.[1]
-
-
Non-Specific PEGylation:
-
Solution: Consider site-specific PEGylation strategies to target a specific amino acid residue. For example, by controlling the pH, you can favor PEGylation of the N-terminal alpha-amino group over lysine (B10760008) residues.[2] This can lead to a more homogeneous product with a reduced propensity for aggregation.
-
Visual Guides
Troubleshooting Workflow for Protein PEGylation Aggregation
The following diagram outlines a logical workflow for troubleshooting aggregation during protein PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 4. approcess.com [approcess.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creativepegworks.com [creativepegworks.com]
- 8. researchgate.net [researchgate.net]
- 9. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Common side products in Azido-PEG12-Boc conjugation reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG12-Boc in conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Azido and Boc groups in the this compound linker?
The this compound linker is a heterobifunctional molecule designed for bioconjugation.
-
Azido Group (-N₃): This functional group is used in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] It allows for the covalent attachment of the PEG linker to a molecule containing a compatible alkyne or cyclooctyne (B158145) group. The azide (B81097) group is generally stable under most biological conditions and does not typically react with endogenous functional groups, ensuring specific conjugation.[2]
-
Boc (tert-butoxycarbonyl) Group: The Boc group is a protecting group for a primary amine. This protection prevents the amine from participating in unwanted side reactions during the azide-mediated conjugation.[3] The Boc group is stable to many reaction conditions but can be selectively removed later using acidic conditions to reveal the free amine for subsequent modification.[4][5]
-
PEG12 Linker: The polyethylene (B3416737) glycol (PEG) spacer provides a flexible, hydrophilic bridge between the conjugated molecules. This can improve the solubility and pharmacokinetic properties of the resulting conjugate.[6]
Q2: What are the most common conjugation reactions for the azide group on this linker?
The two primary bio-orthogonal reactions for the azide group are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable triazole linkage.[7] This reaction is known for its high efficiency and specificity.[8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide. The ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a potentially cytotoxic copper catalyst, making it ideal for applications in living systems.[9]
-
Staudinger Ligation: This reaction occurs between the azide and a phosphine-containing reagent.[] It forms an aza-ylide intermediate that can be trapped to create a stable amide bond.[]
Q3: Under what conditions is the Boc group typically removed?
The Boc group is acid-labile and is most commonly removed using strong acids.[4][11] Common deprotection reagents include:
-
Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[5][11]
-
Hydrogen chloride (HCl) in an organic solvent such as dioxane.[11]
Troubleshooting Guide
Problem 1: Low or No Conjugation Product Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Azide Reaction | - For CuAAC: Ensure the use of a fresh copper(I) source or an efficient reducing agent (e.g., sodium ascorbate) to convert Cu(II) to Cu(I).[7] Consider using a copper-stabilizing ligand like THPTA or TBTA to improve catalyst performance and reduce side reactions.[7][8]- For SPAAC: The reaction kinetics can be slower than CuAAC. Consider increasing the reaction time or the concentration of the reactants. |
| Degradation of Reagents | - Ensure the this compound linker and the alkyne/phosphine-containing molecule have been stored correctly, typically at low temperatures and protected from moisture and light. - Use freshly prepared solutions of catalysts and reducing agents. |
| Incorrect Reaction Conditions | - Optimize the pH of the reaction buffer. For example, NHS ester reactions to introduce an alkyne handle are typically performed at a pH of 7-9.[12]- Ensure the chosen solvent solubilizes all reaction components. |
| Steric Hindrance | - The PEG chain, while flexible, can sometimes sterically hinder the reactive ends. Consider using a longer PEG linker if steric hindrance is suspected to be an issue. |
Problem 2: Presence of Unexpected Side Products
Common Side Products and Their Identification
| Side Product | Potential Cause | Analytical Detection | Prevention/Solution |
| Boc-Deprotected Linker | Premature removal of the Boc group due to acidic conditions in the reaction mixture or during workup. Some reagents or solvents (e.g., DMF at high temperatures) can generate acidic species. | HPLC-MS will show a peak with a mass corresponding to the Azido-PEG12-amine. NMR spectroscopy can confirm the absence of the t-butyl protons of the Boc group.[13][14] | Maintain a neutral or slightly basic pH during the conjugation reaction. Avoid high temperatures when using solvents like DMF. Use anhydrous solvents. |
| Product of Boc-Deprotected Linker Conjugation | If the Boc group is prematurely removed, the newly formed free amine can react with other components in the reaction mixture, leading to undesired conjugates. | HPLC-MS analysis will reveal products with unexpected molecular weights. | Ensure complete Boc protection of the starting material and maintain reaction conditions that do not favor Boc deprotection. |
| Alkylated Species | During acidic Boc deprotection, the released tert-butyl cation can alkylate nucleophilic residues (e.g., tryptophan, cysteine) on the target molecule.[11] | This can be challenging to detect but may be observed as adducts in mass spectrometry. | Use scavengers such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) during the Boc deprotection step to quench the tert-butyl cation.[11] |
| Reduced Azide (Amine) | The azide group can be reduced to a primary amine by certain reducing agents, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are sometimes used in bioconjugation to reduce disulfide bonds.[2] | The resulting amine can be detected by mass spectrometry (loss of N₂ and addition of 2 protons). | If disulfide bond reduction is necessary, perform it as a separate step and purify the molecule before the azide conjugation step. Avoid the simultaneous presence of azides and strong reducing agents. |
| Hydrolyzed PEG Reagent | If using an activated form of the this compound linker (e.g., an NHS ester on the other end for a different conjugation strategy), hydrolysis can occur in aqueous buffers. | HPLC can separate the hydrolyzed, unreactive PEG linker from the desired product.[15] | Use fresh, anhydrous solvents for dissolving activated PEG reagents and perform the conjugation promptly. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and should be optimized for specific applications.
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Alkyne-functionalized molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, water).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[8]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 100 mM stock solution in water.[5]
-
Sodium Ascorbate (B8700270): Prepare a fresh 100 mM stock solution in water immediately before use.[8]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule with a 1.5 to 2-fold molar excess of the this compound linker.
-
Add the THPTA solution to the reaction mixture to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 0.2 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.[8]
-
-
Purification:
-
The final product can be purified using techniques such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove excess reagents and catalyst.
-
Visualizing Reaction Pathways and Troubleshooting
References
- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 2. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axispharm.com [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Bifunctional Reagents for Formylglycine Conjugation: Pitfalls and Breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. lcms.cz [lcms.cz]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Azide-Containing PEG Linkers
Welcome to the technical support center for azide-containing PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of these reagents in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during bioconjugation and other applications.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of azide-containing PEG linkers, with a focus on stability.
Issue 1: Low or No Conjugation Efficiency in Click Chemistry Reactions
Question: I am seeing very low or no product formation in my copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction. Could my azide-PEG linker have degraded?
Answer: Yes, degradation of the azide (B81097) functional group is a potential cause for low conjugation efficiency. Here are several factors to consider and troubleshoot:
-
Azide Group Reduction: The azide group can be reduced to an amine, rendering it unreactive in click chemistry. This is a common side reaction, especially if your protocol involves the use of reducing agents.
-
Phosphines: Reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are known to reduce azides via the Staudinger reduction.[1] If TCEP was used to reduce disulfide bonds on a biomolecule prior to conjugation, residual TCEP can react with your azide-PEG linker.
-
Thiols: High concentrations of thiols, such as dithiothreitol (B142953) (DTT), can also reduce azides to amines, although often at a slower rate than phosphines.[2][3][4] While DTT is sometimes preferred over TCEP for this reason, its potential to reduce azides should not be overlooked.[1]
-
-
Improper Storage: Azide-containing PEG linkers should be stored at -20°C in a dry, moisture-free environment to maintain stability.[5] Repeated freeze-thaw cycles should be avoided.
-
Reaction Conditions:
-
pH: While the azide group itself is stable over a wide pH range, the efficiency of click chemistry reactions can be pH-dependent.[6][7] For CuAAC, the reaction is typically performed at a neutral to slightly basic pH (7-9).[8]
-
Copper Catalyst (for CuAAC): Ensure that the copper(I) catalyst is active. Use freshly prepared solutions of the copper source and a reducing agent like sodium ascorbate.[9] The presence of chelating agents (e.g., EDTA) in your buffers can sequester the copper catalyst.
-
Buffer Composition: Avoid using buffers that contain primary amines (e.g., Tris or glycine) if your linker also contains an amine-reactive group like an NHS ester, as these will compete with your intended reaction.[8]
-
Troubleshooting Workflow for Low Conjugation Efficiency
Issue 2: Unexpected Mass Increase Corresponding to an Amine
Question: My mass spectrometry results show a mass corresponding to my PEG linker with an amine group instead of an azide. What could have caused this?
Answer: This is a classic sign of azide reduction. The azide group (-N₃) has a molecular weight of 42 Da, while a primary amine group (-NH₂) has a molecular weight of 16 Da. The reduction of an azide to an amine results in the loss of a nitrogen molecule (N₂), with a mass of 28 Da, and the addition of two hydrogen atoms, resulting in a net mass change of -26 Da. However, if you are observing a mass increase of 2 Da from a different functional group, it is likely that the azide has been reduced to a primary amine. This is a common side reaction, especially in the presence of certain reducing agents or phosphines.[10]
Potential Causes for Azide Reduction:
-
Staudinger Ligation: The reaction of an azide with a phosphine (B1218219) (like TCEP) forms an aza-ylide intermediate, which in the presence of water is hydrolyzed to a primary amine and the corresponding phosphine oxide.[11][12]
-
Thiol-mediated Reduction: Reducing agents containing thiols, such as DTT, can also reduce azides to amines.[2][3]
Prevention and Mitigation:
-
Choice of Reducing Agent: If a reducing agent is necessary, consider using DTT instead of TCEP, as it may be less reactive towards the azide group.[1] However, be aware that DTT can still cause reduction.
-
Purification: After treating a biomolecule with a reducing agent, thoroughly remove the reducing agent before adding the azide-PEG linker. Size-exclusion chromatography is an effective method.
-
Reaction Stoichiometry: Use the minimum effective concentration of the reducing agent and control the reaction time to minimize side reactions.
Azide Reduction Pathway
Frequently Asked Questions (FAQs)
Q1: How should I store my azide-containing PEG linkers?
A1: To ensure long-term stability, azide-PEG linkers should be stored at -20°C, protected from light and moisture.[5] It is recommended to aliquot the linker upon receipt to avoid multiple freeze-thaw cycles.
Q2: Are azide-PEG linkers stable in aqueous buffers?
A2: The azide functional group is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9).[6][13] However, the stability of the entire linker molecule also depends on other functional groups present. For example, if the linker has an NHS ester, it will be susceptible to hydrolysis in aqueous solutions, so fresh solutions should always be prepared immediately before use.[8]
Q3: Can I use reducing agents like DTT or TCEP in the presence of my azide-PEG linker?
A3: It is highly recommended to avoid the presence of reducing agents, particularly phosphines like TCEP, when working with azide-PEG linkers, as they can reduce the azide group to an amine.[1][14] While DTT is sometimes a viable alternative, it can also cause azide reduction, though generally at a slower rate.[2][3] If reduction of a biomolecule is necessary, it should be performed and the reducing agent subsequently removed before the introduction of the azide-PEG linker.
Q4: How can I confirm that the azide group on my PEG linker is intact?
A4: Several analytical techniques can be used to verify the integrity of the azide group:
-
FTIR Spectroscopy: The azide group has a characteristic strong, sharp absorption band around 2100 cm⁻¹. This provides a quick and straightforward method to confirm its presence.[15]
-
NMR Spectroscopy: Both ¹H and ¹³C NMR can be used to detect the presence of the azide group by observing the characteristic chemical shifts of the nuclei adjacent to it.[15]
-
Mass Spectrometry: This can confirm the correct molecular weight of the azide-functionalized linker.[15]
-
Functional Assays: Reacting a small sample of the azide-PEG linker with an alkyne-containing fluorescent dye via a click reaction can provide a functional confirmation of the azide's reactivity.[10][16]
Q5: Does the PEG chain itself degrade under normal experimental conditions?
A5: The polyethylene (B3416737) glycol (PEG) backbone is generally considered stable under most bioconjugation conditions, including variations in pH and temperature.[17] However, long-term exposure to harsh conditions or certain biological environments can lead to slow degradation over extended periods (e.g., weeks to months).[18] For most standard laboratory procedures, degradation of the PEG chain is not a significant concern.
Quantitative Data on Azide Reduction
The reduction of azides by thiols is a second-order reaction. The rate of reduction is dependent on the concentration of both the azide and the thiol. Below is a summary of second-order rate constants for the reduction of 3'-azidothymidine (AZT) by different thiols at pH 7.2 and 37°C. While the specific rates for azide-PEG linkers may vary, this data provides a useful comparison of the relative reactivity of common thiols.
| Reducing Agent | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Reactivity |
| Dithiothreitol (DTT) | 2.77 x 10⁻³ | 42.3 |
| Glutathione | 6.55 x 10⁻⁵ | 1.0 |
| Mercaptoethanol | 6.35 x 10⁻⁶ | 0.1 |
| Data adapted from Handlon & Oppenheimer, 1988.[2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of Azide-PEG Linkers
This protocol outlines a general method to assess the stability of an azide-PEG linker under specific buffer and temperature conditions.
Materials:
-
Azide-PEG linker
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Incubator or water bath at the desired temperature
-
FTIR spectrometer or NMR spectrometer
-
Alkyne-functionalized fluorescent dye (for functional assay)
-
Copper(II) sulfate, sodium ascorbate, and a copper ligand (e.g., TBTA) for CuAAC, or a DBCO/BCN-functionalized dye for SPAAC
-
Fluorometer or plate reader
Procedure:
-
Initial Characterization (Time 0):
-
Dissolve a small amount of the azide-PEG linker in a suitable solvent.
-
Acquire an initial FTIR or NMR spectrum to confirm the presence of the azide group. The FTIR spectrum should show a sharp peak around 2100 cm⁻¹.
-
Alternatively, perform a small-scale click reaction with a fluorescent alkyne and measure the fluorescence to establish a baseline reactivity.
-
-
Incubation:
-
Prepare a solution of the azide-PEG linker in the buffer of interest at a known concentration.
-
Incubate the solution at the desired temperature for a set period (e.g., 24, 48, 72 hours). It is advisable to set up multiple time points.
-
-
Analysis at Each Time Point:
-
At each designated time point, take an aliquot of the incubated solution.
-
Lyophilize or evaporate the solvent to recover the linker.
-
Acquire an FTIR or NMR spectrum and compare it to the initial spectrum. A decrease in the intensity of the azide peak indicates degradation.
-
For a functional assessment, perform the click reaction with the fluorescent alkyne under the same conditions as the baseline measurement. A decrease in fluorescence intensity compared to the baseline indicates a loss of reactive azide groups.
-
-
Data Interpretation:
-
Quantify the decrease in the azide signal (FTIR or NMR) or fluorescence intensity over time to determine the stability of the linker under the tested conditions.
-
Experimental Workflow for Stability Assessment
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]
- 4. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | springerprofessional.de [springerprofessional.de]
- 5. d-nb.info [d-nb.info]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-term stability of grafted polyethylene glycol surfaces for use with microstamped substrates in neuronal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Azido-PEG12-Boc Conjugates
Welcome to the technical support center for the purification of Azido-PEG12-Boc conjugates. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude this compound reaction mixture?
The most common impurities include unreacted starting materials (e.g., the corresponding amine or alcohol), incompletely functionalized intermediates (such as a mono-Boc protected species if starting from a diamine), and byproducts from the reagents used, such as excess Boc-anhydride.[1] Residual solvents and degradation products can also be present.[2]
Q2: Which analytical techniques are best for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary recommended techniques.[1]
-
RP-HPLC: Reversed-Phase HPLC is excellent for quantifying purity and separating closely related species.[1] Due to the lack of a strong UV chromophore in PEG linkers, detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often necessary for accurate analysis.[2][3]
-
NMR: Provides crucial structural confirmation of the final product and helps identify residual solvents or reaction byproducts.[1]
Q3: What are the primary purification strategies for this compound conjugates?
The main strategies are flash column chromatography and reversed-phase HPLC, chosen based on the scale of the purification and the nature of the impurities.
-
Flash Column Chromatography: A standard technique effective for medium-to-large scale purification to separate compounds based on polarity.[1]
-
Reversed-Phase HPLC (RP-HPLC): Offers high-resolution separation, making it ideal for analytical purity assessment and small-scale preparative purification to achieve high purity (>98%).[1][4]
-
Liquid-Liquid Extraction: Can be used as a preliminary cleanup step to remove highly polar or non-polar impurities, though care must be taken to prevent product loss to the aqueous phase.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound conjugates.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product streaks on TLC plate. | The polar nature of the PEG chain can interact strongly with the silica (B1680970) gel stationary phase.[1] | Use a more polar solvent system or a co-solvent like ethanol/isopropanol in chloroform (B151607) instead of methanol (B129727) to improve spot shape.[5] Consider using reversed-phase TLC plates if RP-HPLC will be the purification method. |
| Poor separation during flash chromatography. | The polarity difference between the desired product and impurities (e.g., mono-protected vs. di-protected species) is small. | Use a shallow, slow gradient during elution (e.g., a gradient of 1-10% methanol in dichloromethane).[1] Ensure proper loading of the sample; dry loading onto silica is often preferable to liquid loading. |
| Product co-elutes with impurities. | The chosen chromatography method (stationary phase/mobile phase) does not provide sufficient selectivity. | If using normal-phase silica, consider switching to reversed-phase (C18) chromatography.[1] RP-HPLC offers orthogonal separation to normal-phase and can resolve impurities that are inseparable on silica.[2] |
| Low or no recovery of the product. | During Extraction: The hydrophilic PEG chain may cause the product to partition into the aqueous phase.[1]During Chromatography: The compound may have irreversible adsorption to the silica gel or be too polar to elute with the chosen solvent system. | Extraction: Use a more polar organic solvent like ethyl acetate (B1210297) for extraction and minimize the volume of the aqueous phase.[1]Chromatography: Ensure the solvent system is polar enough to elute the compound. After the product has eluted, flush the column with a highly polar solvent (e.g., 20% methanol in DCM) to recover any retained material.[1] |
| Broad peaks observed in RP-HPLC. | The inherent dispersity of PEG chains can lead to peak broadening, as molecules with slightly different PEG chain lengths will have slightly different retention times.[4] | This is an inherent property of many PEG reagents. Using high-purity, monodisperse PEG starting materials can minimize this effect. For analysis, focus on the main peak area for purity calculations.[4] |
| Boc group is accidentally cleaved during purification. | The Boc group is acid-labile and can be removed if exposed to acidic conditions, such as un-neutralized TFA from a prior step or acidic silica gel.[6][7] | Ensure that any prior acidic steps are thoroughly quenched and neutralized. Use neutral-pH silica gel for chromatography. If using RP-HPLC with TFA in the mobile phase, collect fractions promptly and neutralize them if the product is to be stored. |
Quantitative Data & Methodologies
Table 1: Comparison of Primary Purification Methods
| Method | Stationary Phase | Typical Mobile Phase | Expected Purity | Key Considerations |
| Normal-Phase Flash Chromatography | Silica Gel | Gradient of 1-10% Methanol in Dichloromethane or Chloroform[1] | >95%[1] | A slow, shallow gradient is crucial for separating closely related PEGylated species.[1] Streaking on TLC can predict column performance.[5] |
| Reversed-Phase HPLC | C18 Silica | Gradient of Acetonitrile in Water (often with 0.1% TFA)[1] | >98%[1] | Excellent for high-purity analytical assessment and small-scale purification. Requires a suitable non-UV detector like ELSD or CAD.[2][3] |
Table 2: Recommended HPLC Detectors for PEG Analysis
| Detector | Principle of Detection | Gradient Compatible? | Key Advantages & Disadvantages |
| Evaporative Light Scattering Detector (ELSD) | Measures light scattered by non-volatile analyte particles after mobile phase evaporation.[3] | Yes[3] | Pro: Excellent for non-UV absorbing compounds; stable baseline with gradients.[3]Con: Semi-volatile impurities may not be detected; response can be non-linear.[2][3] |
| Charged Aerosol Detector (CAD) | Measures charge transferred from ionized nitrogen gas to analyte particles.[3] | Yes | Pro: Provides a more uniform response compared to ELSD; high sensitivity.[2][3]Con: Not suitable for volatile analytes. |
| Refractive Index (RI) | Measures changes in the refractive index of the eluent. | No | Pro: Universal detector.Con: Not compatible with gradient elution, which is often required for PEG analysis; lower sensitivity.[3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
Objective: To purify crude this compound from less polar byproducts and more polar starting materials.
-
TLC Analysis: Dissolve a small amount of the crude reaction mixture in the intended loading solvent (e.g., DCM). Spot the solution on a silica TLC plate and develop it in a solvent system such as 5-10% Methanol in Dichloromethane to determine the optimal elution conditions (aim for an Rf of ~0.3 for the product).[1]
-
Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., Hexanes or Dichloromethane).
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add the powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% DCM). Gradually and slowly increase the polarity by introducing methanol (e.g., increase by 0.5-1% methanol for every column volume).[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound conjugate.
Protocol 2: Boc-Group Deprotection
Objective: To remove the Boc protecting group to yield the free amine, often as a TFA salt.
-
Dissolution: Dissolve the Boc-protected PEG conjugate in Dichloromethane (DCM) to a concentration of approximately 0.1 M.[7]
-
Acid Addition: Cool the solution to 0°C using an ice bath. Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[7]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 1-2 hours).[7]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
TFA Removal: To remove residual TFA, co-evaporate the residue with toluene (B28343) (repeat 3 times).[7] The resulting product is the TFA salt of the deprotected amine, which can often be used directly in subsequent steps.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[7]
Visualized Workflows and Logic Diagrams
Caption: General workflow for the purification and quality control of this compound.
Caption: Decision tree for troubleshooting common flash chromatography problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Boc Deprotection with LC-MS
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for monitoring tert-butyloxycarbonyl (Boc) deprotection reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is LC-MS the preferred method for monitoring Boc deprotection?
A1: LC-MS is a powerful analytical technique ideal for monitoring Boc deprotection for several reasons. The liquid chromatography (LC) component separates the starting material, the deprotected product, and any impurities, while the mass spectrometry (MS) component provides mass information for each separated compound. This allows for an accurate assessment of the reaction's progress, enabling the quantification of starting material, product, and any side products formed.[1][2] Direct analysis MS can also be used for real-time, automated monitoring of the reaction.[3]
Q2: What are the expected mass changes I should look for in the LC-MS data?
A2: The Boc group has a mass of 100.12 g/mol . Upon successful deprotection, you will observe the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the starting material minus 100.12 Da. For example, if your Boc-protected compound has a mass of 500.5 Da, the deprotected product will have a mass of 400.38 Da. It is crucial to look for the [M+H]⁺ adduct in positive ion mode ESI-MS.
Q3: How should I prepare a sample from my reaction for LC-MS analysis?
A3: To monitor the reaction, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specific time points (e.g., 30, 60, 120 minutes).[1] It is critical to immediately quench the reaction in the aliquot to prevent further deprotection before analysis. This can be done by diluting the aliquot in a large volume of the initial mobile phase or by precipitating the product with a solvent like cold diethyl ether.[1] The quenched sample can then be further diluted and injected into the LC-MS system.
Q4: What are typical LC-MS conditions for analyzing Boc-protected and deprotected peptides?
A4: A reverse-phase C18 column is commonly used for the analysis of both Boc-protected and deprotected peptides.[4] A typical mobile phase system consists of a gradient of acetonitrile (B52724) and water, often with an acidic modifier like 0.05% to 0.1% trifluoroacetic acid (TFA) or formic acid.[4] UV detection at 214 nm is suitable for monitoring the peptide backbone.[4] It's important to note that using TFA in the mobile phase can potentially cause some deprotection of highly sensitive compounds, though at low concentrations this is usually minimal.[5][6]
Q5: Can the Boc group cleave inside the mass spectrometer's ion source?
A5: Yes, in-source fragmentation or cleavage of the Boc group can occur, especially with electrospray ionization (ESI).[5][6] This can lead to the observation of a peak corresponding to the deprotected product even if the reaction is incomplete. To minimize this, use soft ionization techniques and gentle ion source conditions (e.g., lower fragmentor voltage).[5] If in-source fragmentation is suspected, analyzing a pure sample of the starting material under the same conditions can confirm it. Using MALDI-TOF MS is an alternative that typically does not cause this fragmentation.[5]
Troubleshooting Guide
Problem 1: My LC-MS analysis shows a significant amount of starting material, indicating incomplete deprotection.
-
Possible Cause 1: Insufficient Acid Strength or Concentration. The cleavage of the Boc group is an acidolysis reaction, and its rate can show a second-order dependence on the acid concentration.[2][7] If the acid is too weak or its concentration is too low, the reaction will be slow or incomplete.[2]
-
Solution: Increase the acid concentration. For example, if using 20% TFA in dichloromethane (B109758) (DCM), try increasing it to 50% or even neat TFA for difficult cases.[2][8] Alternatively, consider a stronger acid system like 4M HCl in 1,4-dioxane.[2][9]
-
-
Possible Cause 2: Inadequate Reaction Time or Temperature. Deprotection is a kinetic process; short reaction times may not be sufficient for complete conversion.[2]
-
Solution: Extend the reaction time. Monitor the progress by taking LC-MS aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr) to determine the optimal time for completion.[8]
-
-
Possible Cause 3: Steric Hindrance. Bulky groups near the Boc-protected amine, such as in N-methylated amino acids or large PEG linkers, can hinder the approach of the acid, slowing the reaction rate.[2][8]
-
Solution: Employ stronger acid conditions and/or longer reaction times as described above.
-
-
Possible Cause 4: Poor Solubility. The substrate and the acid must be fully solvated for the reaction to proceed efficiently.
-
Solution: Ensure the chosen solvent (e.g., DCM, dioxane) provides good solubility for your specific substrate.[2]
-
Problem 2: My LC-MS analysis shows multiple unexpected peaks, suggesting the formation of side products.
-
Possible Cause 1: Alkylation by tert-butyl Cations. The tert-butyl cation generated during deprotection is an electrophile that can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[10] This will result in a mass addition of +56 Da to your product.[8]
-
Solution: Add scavengers to the deprotection cocktail to trap the tert-butyl cations.[10] Common scavengers include triisopropylsilane (B1312306) (TIS), anisole, thioanisole, or dithiothreitol (B142953) (DTT).[8][10] A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[8]
-
-
Possible Cause 2: Oxidation. Methionine residues are particularly susceptible to oxidation (+16 Da) during acidic conditions.[8]
-
Solution: Include reducing scavengers in the cocktail. Thioanisole and dimethyl sulfide (B99878) (DMS) can help suppress oxidation.[8] For more robust prevention, adding ammonium (B1175870) iodide (NH₄I) can be effective.[8]
-
-
Possible Cause 3: Aspartimide Formation. Peptides containing an Aspartic acid (Asp) residue are prone to forming a cyclic aspartimide intermediate, which can lead to a mixture of α- and β-aspartyl peptides.[10]
-
Solution: This is a more complex issue often addressed by using milder deprotection conditions or by protecting the Asp side chain with a group less prone to this side reaction.
-
Problem 3: My LC chromatogram shows poor peak shape (e.g., broad or tailing peaks).
-
Possible Cause 1: Residual TFA. If using TFA for deprotection, residual amounts can interfere with chromatography.
-
Solution: After removing the bulk of the TFA under reduced pressure, perform co-evaporation with a solvent like toluene (B28343) (2-3 times) to remove residual traces.[2][8]
-
-
Possible Cause 2: Sub-optimal LC Method. The mobile phase composition or gradient may not be suitable for your compound.
-
Solution: Optimize the LC method. Try adjusting the gradient slope or using a different mobile phase modifier (e.g., formic acid instead of TFA).
-
Data Presentation
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Concentration | Solvent | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 30 min - 2 hours | Most common method; volatile and easily removed.[2][9] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane or Ethyl Acetate | 1 - 4 hours | Another standard method; product is isolated as the HCl salt.[9][10] |
| Oxalyl Chloride | 3 equivalents | Methanol | 1 - 4 hours | A mild method suitable for substrates with other acid-labile groups.[11][12] |
Table 2: Scavenger Cocktails for Deprotection of Sensitive Peptides
| Cocktail Name | Composition | Primary Use & Key Features |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General purpose; TIS scavenges t-butyl cations.[8] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Effective for peptides containing Trp. |
| Methionine Protection | 95% TFA, 2.5% Water, 2.5% DMS | DMS helps to prevent the oxidation of Met residues.[8] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Boc Deprotection by LC-MS
-
At designated time points (e.g., 0, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a microcentrifuge tube containing a neutralizing or highly diluting solution (e.g., 200 µL of mobile phase A or cold diethyl ether).[1]
-
Vortex the quenched sample.
-
If precipitated, centrifuge the sample and take the supernatant for analysis.
-
Dilute the sample to an appropriate concentration for LC-MS analysis (e.g., ~1 mg/mL).
-
Inject the sample into the LC-MS system and analyze the disappearance of the starting material and the appearance of the product.
Protocol 2: Standard Boc Deprotection using TFA
-
Dissolve the Boc-protected compound in dichloromethane (DCM) (e.g., to a concentration of 0.1 M).[8]
-
If required, add appropriate scavengers (e.g., TIS to 2.5-5% v/v).[2]
-
Cool the solution to 0 °C in an ice bath.[8]
-
Add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 25-50% v/v).[13]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[2]
-
Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-2 hours).[2][9]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[9]
-
Co-evaporate the residue with toluene (3 times) to remove residual TFA.[2] The resulting TFA salt of the deprotected amine can be used directly or neutralized.
Visualizations
Caption: Experimental workflow for monitoring Boc deprotection.
Caption: Troubleshooting decision tree for incomplete Boc deprotection.
Caption: Boc deprotection mechanism and key side reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. microsaic.com [microsaic.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. awuahlab.com [awuahlab.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Conjugating Hydrophobic Payloads with PEG Linkers
Welcome to the technical support center for challenges in conjugating hydrophobic payloads with PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the PEGylation of hydrophobic molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of hydrophobic payloads with PEG linkers, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my PEGylation reaction yield consistently low?
A1: Low conjugation yield is a frequent challenge when working with hydrophobic payloads. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Poor Solubility of the Hydrophobic Payload: The hydrophobic nature of the payload can lead to poor solubility in aqueous reaction buffers, reducing the efficiency of the conjugation reaction.
-
Solution: Consider using a co-solvent system. The addition of organic solvents like DMSO, isopropanol, or acetonitrile (B52724) can improve the solubility of the hydrophobic payload, thereby increasing the reaction rate and yield.[1] It has been shown that PEGylating hydrophobic proteins in an organic solvent can significantly increase the degree of PEGylation and reduce reaction times compared to reactions in aqueous solutions.[1]
-
-
Steric Hindrance: The three-dimensional structure of the payload may hinder the accessibility of the reactive group to the PEG linker.
-
Solution: Optimize the length and architecture of the PEG linker. Using a longer, more flexible PEG linker can help overcome steric hindrance.
-
-
Suboptimal Reaction Conditions: The pH, temperature, and molar ratio of reactants can significantly impact conjugation efficiency.
Troubleshooting Workflow for Low Yield
Q2: I'm observing aggregation and precipitation of my hydrophobic payload during the PEGylation reaction. What can I do to prevent this?
A2: Aggregation is a common problem when working with hydrophobic molecules in aqueous environments. The addition of a hydrophilic PEG linker can sometimes exacerbate this issue before successful conjugation occurs.
Potential Causes and Solutions:
-
Intermolecular Cross-linking: If you are using a bifunctional PEG linker, it can cross-link multiple payload molecules, leading to aggregation.[2]
-
Solution: Use a monofunctional PEG linker to avoid cross-linking. If a bifunctional linker is necessary, optimize the reaction conditions to favor intramolecular conjugation, such as working at lower concentrations.
-
-
Increased Hydrophobicity of the Conjugate: In some cases, the partially PEGylated intermediate may be more prone to aggregation than the starting material.
-
Solution: The use of stabilizing excipients can help prevent aggregation. Sugars (e.g., sucrose, trehalose), polyols (e.g., sorbitol, glycerol), and certain amino acids (e.g., arginine, glycine) are known to suppress protein aggregation.[2] Non-ionic surfactants like Polysorbate 20 or 80 can also be effective at low concentrations.[2]
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of the reaction buffer can influence the stability of the hydrophobic payload.
-
Solution: Screen different buffer systems and pH values to find conditions that maintain the solubility and stability of your payload.
-
| Stabilizing Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[2] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[2] |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[2] |
Q3: How can I improve the solubility of my hydrophobic payload before starting the PEGylation reaction?
A3: Enhancing the initial solubility of the hydrophobic payload is crucial for a successful conjugation.
Strategies for Solubility Enhancement:
-
Co-solvents: As mentioned previously, the use of organic co-solvents is a common and effective strategy.
-
pH Adjustment: For payloads with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can help to solubilize hydrophobic molecules.
-
Micelle Formulation: Amphiphilic diblock copolymers, such as mPEG-PLGA, can form micelles that encapsulate and solubilize hydrophobic drugs.
Frequently Asked Questions (FAQs)
Q1: What are the key benefits of PEGylating a hydrophobic drug?
A1: PEGylation offers several advantages for hydrophobic drugs, including:
-
Improved Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of a hydrophobic payload.[][6][]
-
Enhanced Stability: PEGylation can protect the payload from enzymatic degradation and improve its stability in biological fluids.[]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of the PEGylated conjugate reduces renal clearance, leading to a longer circulation time in the body.[8][9]
-
Reduced Immunogenicity: The PEG chain can mask antigenic sites on the payload, reducing the likelihood of an immune response.[][8]
Q2: How do I choose the right PEG linker for my hydrophobic payload?
A2: The choice of PEG linker depends on several factors:
-
Reactive Group: Select a PEG linker with a reactive group that is compatible with the functional groups on your payload (e.g., NHS ester for amines, maleimide (B117702) for thiols).[3]
-
Linker Length and Architecture: The length and structure (linear or branched) of the PEG chain can impact solubility, stability, and steric hindrance. Longer linkers may be necessary to overcome steric hindrance, while branched PEGs can provide a greater shielding effect.
-
Cleavable vs. Non-cleavable Linkers: A cleavable linker can be designed to release the payload at a specific target site, which can be advantageous for certain drug delivery applications.
Q3: What analytical techniques are recommended for characterizing the PEGylated product?
A3: A combination of analytical techniques is typically used to characterize the final conjugate:
-
Size Exclusion Chromatography (SEC): SEC is used to separate the PEGylated conjugate from the unreacted payload and PEG linker, and to detect any aggregation.[2]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry is used to confirm the molecular weight of the conjugate and determine the degree of PEGylation.
-
NMR Spectroscopy: NMR can provide detailed structural information about the conjugate, including the site of PEGylation.
-
Dynamic Light Scattering (DLS): DLS is used to measure the size and size distribution of the PEGylated conjugate in solution, and to assess for aggregation.
Q4: What is the "PEG dilemma" and how can it be addressed?
A4: The "PEG dilemma" refers to the fact that while the PEG layer provides a "stealth" effect that prolongs circulation, it can also hinder the interaction of the payload with its target and interfere with cellular uptake and drug release.[10] This can lead to reduced bioactivity.
Strategies to overcome the PEG dilemma:
-
Cleavable Linkers: Using linkers that are cleaved in the target microenvironment (e.g., by specific enzymes or at a lower pH) can release the payload from the PEG chain, restoring its activity.[10]
-
Site-Specific PEGylation: Attaching the PEG chain at a site distant from the active region of the payload can minimize interference with its biological function.[3]
Experimental Protocols
General Protocol for Amine-Reactive PEGylation of a Hydrophobic Payload
This protocol provides a general guideline for conjugating a hydrophobic payload containing a primary amine with an NHS-activated PEG linker. Note: This is a starting point, and optimization of each step is critical for success.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Azido-PEG12-Boc
Technical Support Center: Azido-PEG12-Boc
Welcome to the technical support center for this compound. This guide provides best practices for handling, storage, and use of this versatile heterobifunctional linker, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a molecule used in bioconjugation and drug development. It features three key components:
-
An azide (B81097) group (-N3) at one end, which is used for "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
-
A polyethylene glycol (PEG) spacer with 12 ethylene (B1197577) glycol units. This PEG chain is hydrophilic, which helps to improve the solubility of the molecule and the resulting conjugate in aqueous solutions.[1][2]
-
A tert-butyloxycarbonyl (Boc) protected amine group at the other end. The Boc group is a protecting group that can be removed under acidic conditions to reveal a primary amine (-NH2), which can then be used for further conjugation, for example, by forming an amide bond with a carboxylic acid.[3][4]
Its primary applications are in the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect two different molecules.[5][]
Q2: How should I properly store and handle this compound?
Proper storage and handling are crucial to maintain the integrity of the reagent.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at -20°C. | To prevent degradation of the molecule over time. |
| Moisture | Keep the container tightly sealed and protect from moisture. | Moisture can lead to hydrolysis of the reagent. |
| Handling | Before use, allow the vial to warm to room temperature before opening. | This prevents condensation of moisture from the air inside the cold vial. |
| Safety | Handle in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. | To avoid inhalation and contact with skin and eyes.[7] |
Q3: In which solvents is this compound soluble?
This compound is generally soluble in polar aprotic organic solvents.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | A common solvent for click chemistry and other conjugation reactions. |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Another common solvent for bioconjugation. |
| Dichloromethane (DCM) | Soluble | Often used for Boc deprotection reactions.[3] |
| Water | Sparingly soluble | The PEG chain imparts hydrophilicity, but the overall molecule has limited solubility in purely aqueous solutions. The final conjugate is expected to have improved aqueous solubility.[1] |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Guide 1: Troubleshooting the Click Chemistry Reaction (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction, but problems can still occur.
Problem: Low or no product yield.
| Potential Cause | Troubleshooting Step | Explanation |
| Copper Catalyst Oxidation | Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Degas the reaction mixture to remove oxygen. | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. A reducing agent is necessary to maintain the copper in the +1 oxidation state.[8][9] |
| Copper Chelation | If your molecule contains functional groups that can chelate copper (e.g., multiple amines), consider using a copper-stabilizing ligand like THPTA or TBTA.[10] | These ligands protect the Cu(I) from oxidation and chelation by other molecules, improving reaction efficiency.[10] |
| Steric Hindrance | If either the azide or alkyne is sterically hindered, you may need to increase the reaction time or temperature. | Bulky groups near the reactive sites can slow down the reaction rate.[11] |
| Interfering Functional Groups | Thiols can interfere with the click reaction. If your molecule contains free thiols, consider protecting them before the reaction.[5] | Thiols can react with the alkyne or coordinate with the copper catalyst.[5] |
Problem: Formation of a precipitate during the reaction.
| Potential Cause | Troubleshooting Step | Explanation |
| Insoluble Copper Complex | Some alkynes can form insoluble complexes with the copper catalyst.[12] | Try using a different solvent system (e.g., acetonitrile/water) or a copper-stabilizing ligand to keep the catalyst in solution.[12] |
| Low Product Solubility | The product of the click reaction may be less soluble than the starting materials in the chosen solvent. | Consider using a solvent mixture or a different solvent that is known to dissolve the expected product. |
Guide 2: Troubleshooting Boc Deprotection
The removal of the Boc protecting group is a critical step to free the amine for subsequent reactions.
Problem: Incomplete Boc deprotection.
| Potential Cause | Troubleshooting Step | Explanation |
| Insufficient Acid Strength/Concentration | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). Alternatively, use a stronger acid system like 4M HCl in dioxane.[3] | The Boc group is cleaved by acid. If the acid is too weak or too dilute, the reaction may not go to completion.[3] |
| Inadequate Reaction Time/Temperature | Increase the reaction time and monitor the progress by TLC or LC-MS. Most deprotections are run at room temperature. | Deprotection is a kinetic process and may require more time for some substrates.[3] |
| Poor Solubility | Ensure that your Boc-protected compound is fully dissolved in the reaction solvent. | If the substrate is not fully solvated, the acid cannot efficiently access the Boc group.[3] |
Problem: Observation of side products after deprotection.
| Potential Cause | Troubleshooting Step | Explanation |
| Alkylation by tert-butyl Cation | Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the reaction mixture. | The deprotection process generates a tert-butyl cation, which can alkylate other nucleophilic sites on your molecule (e.g., electron-rich aromatic rings, thiols). Scavengers trap this cation.[13] |
| Degradation of Acid-Sensitive Groups | If your molecule contains other acid-sensitive groups (e.g., esters), you may need to use milder deprotection conditions. | Try using a lower concentration of acid or a shorter reaction time and monitor carefully to find a balance between Boc removal and substrate stability.[14] |
Experimental Protocols & Workflows
Workflow for a Two-Step Conjugation using this compound
This workflow illustrates the general process of using this compound to link an alkyne-containing molecule to a carboxylic acid-containing molecule.
Caption: A typical three-step experimental workflow using this compound.
Detailed Methodologies
1. General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Alkyne-containing molecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF, DMSO, or a mixture with water)
-
(Optional) Copper-stabilizing ligand (e.g., THPTA)
-
-
Procedure:
-
Dissolve the alkyne-containing molecule and a slight molar excess (e.g., 1.1 equivalents) of this compound in the chosen solvent.
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Add the CuSO4 solution (e.g., 0.1 equivalents) to the reaction mixture. If using a ligand, pre-mix the CuSO4 and ligand.
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 0.5 equivalents).
-
Stir the reaction at room temperature. Monitor the reaction progress by LC-MS or TLC. Reactions are often complete within 1-4 hours.
-
Once the reaction is complete, purify the product using an appropriate method, such as HPLC or column chromatography.
-
2. General Protocol for Boc Deprotection
-
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger (e.g., triisopropylsilane - TIS)
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If using a scavenger, add it at this stage (e.g., 2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be further purified. To remove residual TFA, co-evaporation with toluene (B28343) may be performed.[3]
-
Logical Diagram for Troubleshooting Low Reaction Yield
This diagram provides a logical workflow for diagnosing the cause of low yield in a bioconjugation reaction involving this compound.
Caption: Troubleshooting decision tree for low reaction yields.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-amine azide-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Characterizing Azido-PEG12-Boc Conjugates: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals engaged in the synthesis and application of bioconjugates, meticulous characterization of linker molecules is paramount. This guide provides a comprehensive comparison of analytical methods for characterizing Azido-PEG12-Boc, a heterobifunctional linker widely utilized in bioconjugation and proteomics. We present a detailed examination of key analytical techniques, supported by experimental data and protocols, to ensure the identity, purity, and stability of this critical reagent.
This compound is a valuable tool in the construction of complex biomolecules, such as antibody-drug conjugates (ADCs) and PROTACs. Its azide (B81097) group allows for "click" chemistry reactions, while the Boc-protected amine provides a stable, yet readily deprotectable, handle for subsequent conjugation. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. Accurate characterization is essential to guarantee reproducible results and the safety of downstream applications. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.
Data at a Glance: A Comparative Summary of Analytical Techniques
The following tables summarize the key quantitative data obtained from the primary analytical methods for characterizing this compound.
| Technique | Parameter | Expected Value/Observation | Purpose |
| ¹H NMR | Chemical Shift (δ) | ~3.64 ppm (s, 48H, PEG CH₂), 3.38 ppm (t, 2H, CH₂-N₃), 1.44 ppm (s, 9H, Boc C(CH₃)₃) | Structural Elucidation & Confirmation |
| ¹³C NMR | Chemical Shift (δ) | ~70.5 ppm (PEG CH₂), 50.7 ppm (CH₂-N₃), 79.1 ppm (Boc C(CH₃)₃), 28.4 ppm (Boc CH₃) | Structural Confirmation & Purity |
| Mass Spec. | m/z | [M+Na]⁺ ≈ 722.4 | Molecular Weight Verification |
| RP-HPLC | Purity | >95% | Purity Assessment |
| FTIR | Wavenumber (cm⁻¹) | ~2100 cm⁻¹ (Azide N≡N stretch), ~1700 cm⁻¹ (Boc C=O stretch) | Functional Group Identification |
In-Depth Analysis: Methodologies and Insights
A multi-pronged analytical approach is crucial for the unambiguous characterization of this compound. Each technique provides unique and complementary information regarding the molecule's structure, purity, and functional integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is indispensable for confirming the precise chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR Spectroscopy allows for the identification and quantification of protons in different chemical environments. For this compound, the spectrum is characterized by a prominent singlet at approximately 3.64 ppm, corresponding to the repeating ethylene (B1197577) glycol units. The triplet at around 3.38 ppm is indicative of the methylene (B1212753) protons adjacent to the azide group, while the singlet at approximately 1.44 ppm confirms the presence of the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group.
¹³C NMR Spectroscopy provides information about the carbon backbone of the molecule. Key signals include the resonance of the PEG carbons at roughly 70.5 ppm, the carbon attached to the azide group at approximately 50.7 ppm, and the quaternary and methyl carbons of the Boc group at around 79.1 ppm and 28.4 ppm, respectively. The absence of extraneous peaks is a strong indicator of high purity.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the number of scans to 1024 or higher due to the lower natural abundance of ¹³C.
-
Employ proton decoupling to simplify the spectrum.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is a powerful technique for confirming the molecular weight of this compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
The expected monoisotopic mass of this compound (C₃₁H₆₁N₃O₁₄) is approximately 699.42 g/mol . In positive ion mode ESI-MS, the molecule is often observed as the sodium adduct ([M+Na]⁺), with an expected m/z of approximately 722.4. The high resolution and accuracy of modern mass spectrometers allow for confident confirmation of the elemental composition.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an ESI source.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 500-1000 m/z).
-
Data Analysis: Identify the molecular ion peak and any common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). Compare the measured m/z with the theoretical value.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the workhorse for determining the purity of this compound and detecting any potential impurities from the synthesis or degradation. Due to the lack of a strong UV chromophore in the PEG chain, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are preferred over standard UV detection. Reversed-phase HPLC (RP-HPLC) is the most common separation mode.
A typical RP-HPLC method will show a single major peak for the pure this compound, with any impurities appearing as smaller, separate peaks. The purity is typically reported as the area percentage of the main peak.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase starting conditions (e.g., a high percentage of water with a small amount of organic solvent) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 30-40 °C.
-
Evaporator Temperature: 50-60 °C.
-
Gas Flow (Nitrogen): 1.5-2.0 SLM.
-
-
Data Analysis: Integrate the peaks in the chromatogram and calculate the area percentage of the main peak to determine the purity.
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups in the this compound molecule. The most informative spectral regions are the characteristic stretching frequencies of the azide and the Boc-carbonyl groups.
A strong, sharp absorption band around 2100 cm⁻¹ is a definitive indicator of the azide (N≡N) stretching vibration.[1][2] Another characteristic peak is the carbonyl (C=O) stretch of the Boc protecting group, which typically appears around 1700 cm⁻¹. The broad C-O-C stretching of the PEG backbone is also observable in the fingerprint region.
-
Sample Preparation: Place a small amount of the neat this compound liquid or solid on the ATR crystal of the FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the azide and carbonyl functional groups.
Visualizing the Workflow: Characterization Pathway
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Alternative and Complementary Techniques
While the four methods detailed above form the core of a robust characterization strategy, other techniques can provide valuable complementary information:
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to support the molecular formula.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring reaction progress and assessing the presence of major impurities.
-
Two-Dimensional (2D) NMR (e.g., COSY, HSQC): Can be employed for unambiguous assignment of all proton and carbon signals, especially for more complex PEGylated structures.
Conclusion
The comprehensive characterization of this compound is a critical quality control step in the production and application of this versatile bifunctional linker. A combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and FTIR for functional group identification provides a complete and reliable analytical profile. By adhering to the detailed protocols and understanding the comparative strengths of each technique, researchers can ensure the quality and consistency of their this compound conjugates, leading to more reliable and reproducible outcomes in their drug development and bioconjugation endeavors.
References
A Comparative Guide to Amine Protection in Heterobifunctional Linkers: Alternatives to Boc
In the design and synthesis of heterobifunctional linkers, such as those used in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the strategic use of protecting groups is paramount for achieving controlled, sequential modifications. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its robustness and acid-labile nature. However, the often harsh acidic conditions required for its removal can be incompatible with sensitive functional groups present in complex biomolecules or sophisticated linkers. This guide provides a comprehensive comparison of common alternatives to the Boc group for amine protection, offering researchers, scientists, and drug development professionals an objective overview of their performance with supporting experimental data.
This guide will compare the following protecting groups:
-
Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group.
-
Cbz (Carboxybenzyl): Removable by hydrogenolysis.
-
Alloc (Allyloxycarbonyl): Cleaved by palladium catalysis.
-
Teoc (2-(Trimethylsilyl)ethoxycarbonyl): A fluoride-labile protecting group.
Performance Comparison of Amine Protecting Groups
The choice of an amine protecting group is dictated by its orthogonality to other protecting groups in the synthetic scheme and its stability under various reaction conditions. The following tables summarize the key characteristics and deprotection conditions for each protecting group, providing a basis for selection in the context of heterobifunctional linker synthesis.
Table 1: General Characteristics and Orthogonality
| Protecting Group | Abbreviation | Key Feature | Orthogonal To | Not Stable Towards |
| tert-Butoxycarbonyl | Boc | Acid-labile | Fmoc, Cbz, Alloc, Teoc | Strong acids (e.g., TFA, HCl) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile | Boc, Cbz, Alloc, Teoc | Bases (e.g., piperidine (B6355638), DBU) |
| Carboxybenzyl | Cbz (or Z) | Hydrogenolysis-labile | Boc, Fmoc, Alloc, Teoc | Catalytic hydrogenation (e.g., H₂, Pd/C), strong acids |
| Allyloxycarbonyl | Alloc | Palladium-labile | Boc, Fmoc, Cbz, Teoc | Pd(0) catalysts |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride-labile | Boc, Fmoc, Cbz, Alloc | Fluoride (B91410) sources (e.g., TBAF) |
Table 2: Deprotection Conditions and Representative Yields
| Protecting Group | Reagents for Deprotection | Typical Conditions | Representative Yield |
| Boc | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | 20-50% TFA in DCM, 0°C to RT, 30 min | >95% |
| Fmoc | Piperidine, DBU | 20% Piperidine in DMF, RT, 10-20 min | >95% |
| Cbz | H₂, Pd/C | 1 atm H₂, Pd/C (5-10 mol%), MeOH or EtOAc, RT, 1-16 h | 90%[1] |
| Alloc | Pd(PPh₃)₄, Phenylsilane (B129415) (PhSiH₃) | Pd(PPh₃)₄ (5-10 mol%), PhSiH₃ (1.2-2 eq.), DCM, RT, 1-2 h | 87%[2] |
| Teoc | Tetrabutylammonium fluoride (TBAF) | 1M TBAF in THF, RT, 1-3 h | High |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the protection of an amine with each protecting group and their subsequent deprotection.
Cbz (Carboxybenzyl) Protection and Deprotection
Protection Protocol:
-
Reagents: Amine, Benzyl (B1604629) chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate (B1210297) (EtOAc), Brine.
-
Procedure:
-
Dissolve the amine (1.0 eq.) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq.).[1]
-
Slowly add benzyl chloroformate (1.5 eq.) to the reaction mixture at 0 °C.[1]
-
Stir the reaction mixture at 0 °C for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the product by silica (B1680970) gel chromatography. A reported yield for this procedure is 90%.[1]
-
Deprotection Protocol (Hydrogenolysis):
-
Reagents: Cbz-protected amine, Palladium on carbon (Pd/C, 5-10 wt%), Methanol (MeOH) or Ethyl acetate (EtOAc), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the Cbz-protected amine in MeOH or EtOAc.
-
Add Pd/C (5-10 mol%).
-
Stir the mixture under an atmosphere of hydrogen (1 atm, balloon) at room temperature for 1-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Protection and Deprotection
Protection Protocol:
-
Reagents: Amine, Fmoc-OSu (9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane (B91453), Water, Diethyl ether.
-
Procedure:
-
Dissolve the amine (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate.
-
Add Fmoc-OSu (1.1 eq.) and stir the mixture at room temperature for 1-4 hours.
-
Pour the reaction mixture into cold water and extract with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection Protocol:
-
Reagents: Fmoc-protected amine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 10-20 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel chromatography or precipitation.
-
Alloc (Allyloxycarbonyl) Protection and Deprotection
Protection Protocol:
-
Reagents: Amine, Allyl chloroformate (Alloc-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate (EtOAc).
-
Procedure:
-
To a mixture of the amine (1.0 eq.) and sodium bicarbonate (6.0 eq.) in a 1:1 mixture of THF and water, add allyl chloroformate (3.0 eq.) at room temperature.[1]
-
Stir the reaction mixture for 12 hours at room temperature.[1]
-
Extract the mixture with ethyl acetate.[1]
-
Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo.[1]
-
Purify the product by column chromatography. A reported yield for a similar procedure is 87%.[1]
-
Deprotection Protocol:
-
Reagents: Alloc-protected amine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Alloc-protected amine (1.0 eq.) in DCM under an inert atmosphere (e.g., Argon).
-
Add phenylsilane (7.0 eq.).
-
Add Pd(PPh₃)₄ (0.1 eq.).
-
Stir the reaction at 0 °C for 1 hour, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by silica gel chromatography.
-
Teoc (2-(Trimethylsilyl)ethoxycarbonyl) Protection and Deprotection
Protection Protocol:
-
Reagents: Amine, Teoc-OSu (N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide), Triethylamine (B128534) (TEA) or Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the amine (1.0 eq.) in DCM.
-
Add triethylamine (1.5 eq.).
-
Add Teoc-OSu (1.2 eq.) and stir the reaction at room temperature for 2-12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
-
Deprotection Protocol:
-
Reagents: Teoc-protected amine, Tetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the Teoc-protected amine in THF.
-
Add a 1M solution of TBAF in THF (1.5 eq.).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
-
Visualizing Workflows and Decision Making
Generalized Synthesis of a Heterobifunctional Linker
The following diagram illustrates a generalized workflow for the synthesis of a heterobifunctional linker, highlighting the role of an amine protecting group (PG).
Decision Tree for Selecting an Amine Protecting Group
The selection of an appropriate protecting group is critical for the success of a synthetic route. The following decision tree provides a guide for choosing between Boc and its alternatives based on the stability of the substrate and the desired orthogonal deprotection strategy.
Conclusion
The choice of an amine protecting group in the synthesis of heterobifunctional linkers extends far beyond the standard use of Boc. Each alternative—Fmoc, Cbz, Alloc, and Teoc—offers a unique set of deprotection conditions that can be leveraged to achieve orthogonality and accommodate sensitive functionalities within a complex molecule. By carefully considering the stability of the substrate and the overall synthetic strategy, researchers can select the most appropriate protecting group to streamline their synthetic efforts and achieve higher yields of the desired complex bioconjugates. This guide provides the foundational data and protocols to make an informed decision, ultimately facilitating the development of next-generation therapeutics and research tools.
References
A Comparative Guide to the Efficacy of Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The architecture of a polyethylene (B3416737) glycol (PEG) linker is a critical design parameter in the development of bioconjugates, such as antibody-drug conjugates (ADCs), and other drug delivery systems. The choice between a linear and a branched PEG linker can significantly influence the solubility, stability, pharmacokinetic profile, and ultimately, the therapeutic efficacy of a biologic. This guide provides an objective, data-driven comparison of linear and branched PEG linkers to inform rational drug design and development.
At a Glance: Linear vs. Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Architecture | Single, unbranched chain of ethylene (B1197577) glycol units.[1][2] | Multiple PEG arms extending from a central core.[1][2][] |
| Hydrodynamic Volume | Smaller for a given molecular weight.[1][4] | Larger for a given molecular weight, which can lead to reduced renal clearance.[1][5][6] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of similar molecular weight.[1] | Significantly longer circulation time in the bloodstream.[1][2][5] |
| "Stealth" Effect | Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.[1] | Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.[1][7] |
| Drug-to-Antibody Ratio (DAR) | Typically lower, as one linker attaches one drug molecule.[1] | Potentially higher, as one linker can attach multiple drug molecules, though this can be challenging to control.[1][5][7] |
| Steric Hindrance | Minimal, which can be advantageous for site-specific conjugation and maintaining binding affinity.[2][5] | Increased steric hindrance can sometimes negatively impact binding affinity and enzymatic cleavage of the linker.[5] |
| Synthesis & Cost | Generally simpler and less expensive to synthesize.[2] | More complex synthesis can lead to higher production costs. |
Quantitative Data Presentation
The following tables summarize key quantitative data from experimental studies, highlighting the impact of PEG linker architecture on various biophysical and pharmacokinetic parameters.
Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
| Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[5] |
Table 2: In Vivo Half-Life of PEGylated Interferon-alpha
| Linker Type | PEG Molecular Weight (kDa) | Systemic Clearance (L/hr) | Circulation Half-Life (t½) |
| Unmodified IFN-α | - | 6.6–29.2 | Short |
| Linear | 5 | 2.5–5 | Increased |
| Linear | 12 | 0.725 | Further Increased |
| Branched | 40 | 0.06–0.10 | Significantly Increased |
| This table illustrates the impact of PEGylation and linker architecture on the systemic clearance and, consequently, the circulation half-life of Interferon-alpha.[6] |
Visualizations: Structures, Workflows, and Mechanisms
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Structural comparison of linear and branched PEG linkers.
Caption: Experimental workflow for comparing ADC efficacy.
Caption: Mechanism of action for an antibody-drug conjugate (ADC).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.
Protocol 1: Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)
Objective: To determine and compare the hydrodynamic radii of proteins or nanoparticles conjugated with linear and branched PEG linkers.
Methodology:
-
System Preparation: Equilibrate a size exclusion chromatography (SEC) system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Standard Curve Generation: Inject a series of protein standards with known hydrodynamic radii to generate a standard curve of elution volume versus log(hydrodynamic radius).
-
Sample Analysis: Inject the purified PEGylated protein samples (with linear or branched linkers) onto the SEC column.
-
Data Collection: Monitor the elution profile using a UV detector (at 280 nm for proteins) and a refractive index detector.
-
Data Analysis: Determine the elution volume for each sample and use the standard curve to calculate the corresponding hydrodynamic radius.[5]
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic potential of ADCs constructed with linear versus branched PEG linkers against a target cancer cell line.
Methodology:
-
Cell Seeding: Seed a cancer cell line expressing the target antigen in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (with linear and branched linkers) and add them to the cells. Include an untreated control and a control with a non-targeting ADC.
-
Incubation: Incubate the cells with the ADCs for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability as a function of ADC concentration and determine the IC50 (the concentration of ADC that causes 50% inhibition of cell growth) for each conjugate.
Protocol 3: ADC Stability in Serum (Drug-to-Antibody Ratio Determination)
Objective: To evaluate the stability of the drug-linker conjugate in serum by monitoring the drug-to-antibody ratio (DAR) over time.
Methodology:
-
Serum Incubation: Incubate the ADCs (with linear and branched linkers) in human or mouse serum at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).[5]
-
ADC Purification: At each time point, purify the ADC from the serum matrix using affinity chromatography (e.g., Protein A or G beads) to capture the antibody component.[5]
-
DAR Analysis: Analyze the purified ADC samples using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the average DAR.
-
Data Analysis: Plot the average DAR over time to assess the stability of the ADC and the rate of drug-linker cleavage.[5]
Conclusion
The selection between linear and branched PEG linkers is a critical decision in the design of bioconjugates and drug delivery systems. Branched PEG linkers can offer significant advantages in terms of extending in vivo half-life and providing a superior "stealth" effect, which can lead to improved pharmacokinetic profiles.[1][2][5][7] They also present the opportunity for higher drug loading in ADCs.[1][5][7]
However, the increased steric hindrance associated with branched linkers may negatively affect the binding affinity of the targeting moiety and the efficiency of enzymatic linker cleavage, which is crucial for drug release.[5] Linear PEG linkers, with their simpler structure, may offer more predictable behavior, less steric hindrance, and greater ease of synthesis.[2][5]
Ultimately, the optimal choice of linker architecture is highly dependent on the specific application, the properties of the biomolecule and the conjugated drug, and the desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a foundational framework for making an informed decision in the selection of PEG linker architecture for your research and development endeavors.
References
Validating the Purity of Synthesized Azido-PEG12-Boc: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity of functionalized polyethylene (B3416737) glycol (PEG) linkers is of paramount importance. Azido-PEG12-Boc, a heterobifunctional linker, is a critical component in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its purity directly impacts the efficiency of subsequent conjugation reactions and the homogeneity of the final product. This guide provides a comparative analysis of methods to validate the purity of this compound, alongside an evaluation of alternative linkers, supported by experimental protocols and data.
Comparative Analysis of Purity Validation Techniques
The purity of this compound and related PEG linkers is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in identifying and quantifying the target molecule and potential impurities.
| Technique | Principle | Information Provided | Typical Purity Specification |
| Quantitative ¹H NMR (qNMR) | Measures the nuclear magnetic resonance of hydrogen atoms. Purity is determined by comparing the integral of a characteristic peak of the analyte to that of a certified internal standard of known concentration.[1][2] | Structural confirmation, identification and quantification of impurities containing protons, and determination of absolute purity.[1] | >95%[3] |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity.[4] | Retention time for identification, and peak area for quantification of the main component and impurities.[] | >95% |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules.[6] | Confirmation of molecular weight and assessment of polydispersity.[7][8] | Consistent with theoretical mass |
Comparison with Alternative Linkers
The choice of a PEG linker is dictated by the specific requirements of the bioconjugation strategy. Several alternatives to this compound are available, each with distinct reactive handles and protecting groups.
| Linker | Reactive Groups | Protecting Group | Key Advantages | Typical Purity |
| This compound | Azide, Carboxylic Acid (after Boc deprotection) | tert-Butyloxycarbonyl (Boc) | Acid-labile protecting group, suitable for standard solid-phase peptide synthesis (SPPS). | >95% |
| Azido-PEG12-Fmoc | Azide, Carboxylic Acid (after Fmoc deprotection) | Fluorenylmethyloxycarbonyl (Fmoc) | Base-labile protecting group, offering orthogonal protection strategies to Boc.[] | >95% |
| Azido-PEG12-NHS ester | Azide, N-hydroxysuccinimide Ester | None | Ready-to-use for direct reaction with primary amines without the need for activation.[10][11] | >95% |
| DBCO-PEG12-Boc | Dibenzocyclooctyne, Carboxylic Acid (after Boc deprotection) | tert-Butyloxycarbonyl (Boc) | Enables copper-free "click chemistry" (SPAAC), which is advantageous for reactions with sensitive biomolecules.[12] | >95% |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of linker purity.
Quantitative ¹H NMR (qNMR) Purity Assay
This protocol outlines the determination of the absolute purity of this compound using an internal standard.[13][14]
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic anhydride)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
Procedure:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with optimized parameters for quantitative analysis, ensuring a sufficient relaxation delay.
-
Process the spectrum and integrate the characteristic peaks of both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a general method for analyzing the purity of PEG linkers.[4][15]
System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[4]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[4]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[4]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30-40 °C.[4]
-
Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEG lacks a strong UV chromophore.[4]
Procedure:
-
Prepare a sample solution of this compound in the initial mobile phase composition at a concentration of 1-5 mg/mL.[4]
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak relative to all other peaks.
MALDI-TOF Mass Spectrometry
This protocol provides a method for confirming the molecular weight of PEG derivatives.[6][16]
Materials:
-
This compound sample
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA).[6]
-
Cationizing agent (e.g., sodium trifluoroacetate (B77799) - NaTFA).[6]
-
Solvent (e.g., ethanol).[6]
Procedure:
-
Prepare a saturated solution of the matrix in the chosen solvent.
-
Prepare a solution of the cationizing agent.
-
Dissolve the this compound sample in the solvent.
-
Mix the sample, matrix, and cationizing agent solutions.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum to confirm the presence of the expected molecular ion peak.
Visualizing Workflows in Bioconjugation
The application of this compound and its alternatives is central to the development of advanced therapeutics. The following diagrams illustrate typical experimental workflows.
Caption: Workflow for the synthesis of a PROTAC using an this compound linker.
Caption: General workflow for the development of an Antibody-Drug Conjugate using click chemistry.
Caption: A logical workflow for the quality control and purity validation of synthesized this compound.
References
- 1. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 6. bath.ac.uk [bath.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Azido-PEG12-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry Analysis of PEGylated Proteins: A Comparative Overview
For researchers, scientists, and drug development professionals navigating the complexities of analyzing PEGylated proteins, this guide offers an objective comparison of leading mass spectrometry platforms. Supported by experimental data, detailed protocols, and visual workflows, we aim to equip you with the knowledge to select the optimal analytical strategy for your therapeutic protein characterization.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can improve drug solubility, increase in vivo stability, and reduce immunogenicity. However, the inherent heterogeneity of the PEG polymer in terms of its mass and the variability in the number and sites of attachment on the protein pose significant analytical challenges. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these complex biotherapeutics. This guide provides a comparative analysis of the most commonly employed MS techniques, offering insights into their performance, along with practical experimental protocols and data analysis strategies.
Comparing the Titans: A Head-to-Head Look at MS Platforms for PEGylated Protein Analysis
The choice of an appropriate mass spectrometry platform is critical for the successful characterization of PEGylated proteins. The most prevalent techniques include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF), and Orbitrap-based mass spectrometry. Each offers distinct advantages and limitations in terms of resolution, mass accuracy, sensitivity, and tolerance to the heterogeneity of PEGylated species.
| Feature | MALDI-TOF | ESI-QTOF | Orbitrap |
| Ionization Principle | Soft ionization of a solid sample co-crystallized with a matrix. | Soft ionization of a liquid sample, producing multiply charged ions. | Electrospray ionization, similar to ESI-QTOF. |
| Typical Resolution | 500 - 5,000 (m/Δm) for intact proteins.[1] | 10,000 - 60,000 (m/Δm). | Up to 240,000 (m/Δm) or higher. |
| Mass Accuracy | 50 - 100 ppm (external calibration). | 2 - 5 ppm. | < 1 - 3 ppm. |
| Sensitivity | Femtomole to picomole range. | Picomole to femtomole range. | High femtomole to attomole range. |
| Throughput | High, with rapid sample spotting and data acquisition. | Moderate, often coupled with liquid chromatography (LC) for separation. | Moderate, typically coupled with LC. |
| Key Advantages | - High tolerance to salts and buffers.- Simple sample preparation.- Generates predominantly singly charged ions, simplifying spectra. | - Easily coupled to LC for separation of complex mixtures.- Good balance of resolution, mass accuracy, and speed. | - Unparalleled resolution and mass accuracy, enabling isotopic resolution of large molecules.- Excellent for resolving complex mixtures of PEGylated species. |
| Key Disadvantages | - Lower resolution compared to ESI-based methods.- Potential for fragmentation of labile modifications. | - Produces complex spectra with multiple charge states, requiring deconvolution.- Susceptible to ion suppression from salts and detergents. | - Higher instrument cost.- Slower scan speeds at very high resolution settings. |
| Primary Applications for PEGylated Proteins | - Rapid determination of average molecular weight and degree of PEGylation.- Quality control screening. | - Intact mass analysis of heterogeneous PEGylated proteins.- Peptide mapping to identify PEGylation sites. | - In-depth characterization of highly heterogeneous PEGylated proteins.- Identification of subtle modifications and impurities. |
Illuminating Workflows: Visualizing the Analytical Pathways
To aid in understanding the intricate processes of PEGylated protein analysis, the following diagrams illustrate the key experimental and data analysis workflows.
In the Lab: Detailed Experimental Protocols
Precise and reproducible experimental procedures are paramount for obtaining high-quality data. Below are detailed protocols for the two primary MS approaches for intact PEGylated protein analysis.
Protocol 1: Intact Mass Analysis of PEGylated Proteins by LC-ESI-MS with Post-Column Amine Addition
This method is designed to reduce the charge state of PEGylated proteins, simplifying the resulting mass spectrum and facilitating data deconvolution.
1. Sample Preparation:
-
Prepare the PEGylated protein sample at a concentration of 0.1-1 mg/mL in a suitable buffer, such as 10 mM ammonium (B1175870) acetate.
-
Ensure the sample is free of non-volatile salts and detergents, which can interfere with ESI-MS analysis. If necessary, perform buffer exchange using size-exclusion chromatography (SEC).
2. HPLC-MS System Setup:
-
HPLC System: A reverse-phase HPLC system (e.g., Agilent 1260 Infinity II) with a suitable C4 or C8 column for protein separation.
-
Mass Spectrometer: An ESI-QTOF or Orbitrap mass spectrometer.
-
Post-Column Setup: A T-mixer is placed between the HPLC column outlet and the mass spectrometer's ESI source. A syringe pump is used to deliver the charge-reducing agent to the T-mixer.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A shallow gradient from 20% to 80% B over 15-20 minutes is typically sufficient to elute the PEGylated protein.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80°C to improve peak shape and reduce protein carryover.
4. Post-Column Amine Addition:
-
Charge-Reducing Agent: Prepare a solution of 0.2-0.5% (v/v) triethylamine (B128534) (TEA) in 50:50 (v/v) acetonitrile:isopropanol.
-
Infusion Rate: Infuse the TEA solution via the syringe pump into the T-mixer at a flow rate of 10-20 µL/min.
5. Mass Spectrometry Parameters (Example for QTOF):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3500-4500 V.
-
Fragmentor Voltage: 150-250 V.
-
Gas Temperature: 300-350°C.
-
Drying Gas Flow: 8-12 L/min.
-
Mass Range: 1000-5000 m/z.
Protocol 2: MALDI-TOF MS Analysis of Intact PEGylated Proteins
This protocol outlines the steps for preparing a PEGylated protein sample for MALDI-TOF analysis to determine its average molecular weight and heterogeneity.
1. Sample and Matrix Preparation:
-
Sample: Prepare the PEGylated protein at a concentration of 1-10 pmol/µL in 0.1% trifluoroacetic acid (TFA) in water.
-
Matrix: Prepare a saturated solution of sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 (v/v) mixture of acetonitrile and 0.1% TFA in water. Sonicate the matrix solution for 5-10 minutes to ensure it is fully dissolved. Centrifuge the solution to pellet any undissolved matrix.
2. Sample Spotting (Dried-Droplet Method):
-
On a clean MALDI target plate, spot 1 µL of the matrix solution.
-
Before the matrix spot dries, add 1 µL of the PEGylated protein sample to the same spot.
-
Gently mix the sample and matrix on the target plate by pipetting up and down a few times.
-
Allow the spot to air-dry completely at room temperature. This will result in the co-crystallization of the sample and matrix.
3. MALDI-TOF MS Instrument Settings:
-
Ionization Mode: Positive, linear.
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal, typically just above the ionization threshold.
-
Mass Range: Set a wide mass range to encompass the expected molecular weight distribution of the PEGylated protein (e.g., 10,000 to 100,000 Da).
-
Number of Shots: Average 100-200 laser shots per spectrum to improve the signal-to-noise ratio.
-
Calibration: Calibrate the instrument using a protein standard mixture that brackets the expected mass of the PEGylated protein.
Decoding the Data: Strategies for Analysis
The complexity of mass spectra from PEGylated proteins necessitates specialized data analysis approaches. For ESI-MS data, the presence of multiple charge states and the broad distribution of PEG isoforms require deconvolution to generate a zero-charge mass spectrum.
Deconvolution Software:
-
UniDec: A powerful, open-source software that utilizes a Bayesian deconvolution algorithm. It is particularly adept at handling complex and heterogeneous spectra.
-
MaxEnt1 (Waters): A widely used deconvolution algorithm that employs a maximum entropy approach to generate the zero-charge mass spectrum.
-
BioPharma Finder (Thermo Fisher Scientific): A comprehensive software package for biopharmaceutical characterization that includes robust deconvolution algorithms and workflows for intact mass analysis.
References
Beyond PEG: A Comparative Guide to Non-PEG Linkers for PROTAC Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. While polyethylene (B3416737) glycol (PEG) linkers have been a mainstay in initial PROTAC design, the field is rapidly advancing toward alternatives that offer improved pharmacokinetic properties and degradation efficacy. This guide provides an objective comparison of non-PEG linkers with traditional PEG linkers, supported by experimental data, to empower the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex—comprising the target protein, the PROTAC, and an E3 ligase—and dictates crucial physicochemical properties like solubility, permeability, and metabolic stability.[1][2] A suboptimal linker can lead to reduced degradation efficiency, poor bioavailability, and off-target effects. While PEG linkers offer good water solubility and biocompatibility, they can suffer from reduced metabolic stability and may be challenging to synthesize.[2] This has spurred the exploration of non-PEG alternatives to overcome these limitations.
The Rise of Non-PEG Linkers: A Performance Overview
A diverse array of non-PEG linkers has emerged, broadly categorized as alkyl/hydrocarbon chains and rigid linkers, which include cycloalkane, aromatic, and triazole-based structures. These alternatives offer distinct advantages in terms of rigidity, hydrophobicity, and conformational control, which can translate to enhanced PROTAC performance.
Alkyl and Hydrocarbon Linkers
Simple alkyl chains are a fundamental alternative to PEG linkers, offering synthetic accessibility and chemical stability.[2] By replacing the ether oxygens of PEG with methylene (B1212753) groups, alkyl linkers can reduce the polar surface area, potentially improving cell permeability. However, this increased lipophilicity can also decrease aqueous solubility.[2]
Rigid Linkers: Constraining for Potency
Rigid linkers, such as those incorporating cycloalkane (e.g., piperidine, piperazine), aromatic, or triazole moieties, restrict the conformational flexibility of the PROTAC molecule. This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon ternary complex formation and potentially increasing degradation potency and selectivity.[2][3]
Table 1: Comparative Performance of PEG vs. Non-PEG Linkers in BRD4-Targeting PROTACs
| Linker Type | Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PEG | 4 PEG units | BRD4 | CRBN | < 500 | > 90 | H661 | [4] |
| Alkyl | 9-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease | Not specified | HEK293T | [4] |
| Triazole | Triazole with 1 PEG unit | BRD4 | CRBN | > 5000 | Not specified | H661 | [4] |
| Triazole | Triazole with 4 PEG units | BRD4 | CRBN | < 500 | > 90 | H661 | [4] |
Table 2: Comparative Performance of Linkers in IRAK4-Targeting PROTACs
| Linker Type | Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Alkyl | Carbon chain | IRAK4 | VHL | 3000 | ~50 | PBMCs | [5] |
| PEG | PEG chain | IRAK4 | VHL | No degradation | Not applicable | PBMCs | [5] |
| Rigidified | Optimized linker | IRAK4 | VHL | 36 | Not specified | Dermal Fibroblasts | [5] |
Visualizing the Process: From Synthesis to Degradation
To better understand the journey of a PROTAC, from its creation to its cellular action, the following diagrams illustrate key workflows and pathways.
Experimental Protocols
Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments cited in the comparison of non-PEG linkers.
Protocol 1: General Synthesis of a PROTAC with a Piperazine-based Linker
This protocol describes a representative multi-step synthesis of a BRD4-targeting PROTAC incorporating a piperazine (B1678402) linker.
Materials:
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Piperazine-containing linker with a protected amine
-
JQ1 (or other POI ligand) with a suitable reactive group
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Activation of E3 Ligand: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[1]
-
Coupling with Linker: Add the piperazine-containing linker (with a protected amine, 1.1 eq) to the activated pomalidomide solution. Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purification: Purify the resulting E3 ligand-linker conjugate by preparative HPLC.
-
Deprotection: Remove the protecting group from the amine on the linker according to standard protocols (e.g., trifluoroacetic acid for a Boc group).
-
Coupling with POI Ligand: Couple the deprotected E3 ligand-linker with the POI ligand (e.g., JQ1) using an appropriate coupling chemistry (e.g., amide bond formation).
-
Final Purification: Purify the final PROTAC product by preparative HPLC and characterize by NMR and mass spectrometry.
Protocol 2: Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., H661, THP-1) at a density to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 and Dmax values from the dose-response curve.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.
Procedure:
-
Plate Preparation: Coat a filter plate with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Compound Addition: Add the PROTAC solution to the donor wells of the plate.
-
Incubation: Place the donor plate into an acceptor plate containing buffer and incubate for a set period (e.g., 5 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the change in concentration over time.
Protocol 4: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay determines the susceptibility of a PROTAC to metabolism by liver enzymes.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine phosphate (B84403) buffer (pH 7.4), the PROTAC solution (typically 1 µM), and liver microsomes (human or mouse).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding an NADPH regenerating system.
-
Time Points and Quenching: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent PROTAC remaining at each time point.
-
Data Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the PROTAC.
Conclusion: A Shift Towards Rational Design
The exploration of non-PEG linkers represents a significant step forward in the rational design of PROTACs. While flexible alkyl and PEG linkers remain valuable tools for initial screening, the strategic incorporation of rigid moieties like cycloalkanes, aromatic rings, and triazoles can lead to PROTACs with superior potency, selectivity, and pharmacokinetic profiles. The choice of linker is no longer an afterthought but a critical design element that can be tailored to optimize the therapeutic potential of these powerful protein degraders. As our understanding of the complex interplay between linker structure and PROTAC function continues to grow, we can expect the development of even more sophisticated and effective targeted protein degradation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Click Chemistry Reagents for Researchers
In the rapidly evolving fields of chemical biology, drug discovery, and materials science, click chemistry has emerged as an indispensable tool for the precise and efficient conjugation of molecules. The high selectivity, reliability, and biocompatibility of these reactions have streamlined the development of complex molecular architectures. This guide provides a comparative analysis of the most prominent click chemistry reagents, focusing on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation, also known as Tetrazine Ligation. We present a quantitative comparison of their performance, detailed experimental protocols for their evaluation, and a guide to selecting the optimal reagent for your research needs.
Quantitative Comparison of Click Chemistry Reactions
The choice of a click chemistry reaction is often dictated by a trade-off between reaction kinetics and biocompatibility. The following tables summarize the key performance indicators for the major classes of click chemistry and the specific reagents within them.
Table 1: Comparison of Major Click Chemistry Reactions
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide (B81097). | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[1] | Inverse-electron-demand [4+2] Diels-Alder reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene).[2] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10 - 10⁴[3] | 10⁻³ - 1[2] | Up to 10⁶[3][4] |
| Biocompatibility | Limited for in vivo applications due to copper cytotoxicity.[5][6] | Excellent (copper-free).[1] | Excellent (catalyst-free). |
| Reaction Conditions | Aqueous or organic solvents, wide pH range (4-12), room temperature.[7] | Aqueous media, physiological conditions. | Aqueous media, physiological conditions. |
| Key Advantages | Fast kinetics, small and non-perturbing tags, well-established protocols.[3] | No catalyst required, high biocompatibility.[1] | Extremely fast kinetics, "turn-on" fluorescence potential. |
| Key Disadvantages | Copper toxicity.[5] | Slower kinetics than CuAAC and IEDDA, potential for side reactions with thiols.[3][8] | Tetrazine and some dienophiles can have stability issues.[9] |
Table 2: Performance of SPAAC Cyclooctyne Reagents
| Cyclooctyne Reagent | Common Abbreviation(s) | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| Bicyclo[6.1.0]nonyne | BCN | ~0.004 - 0.1 | Good stability, moderate reactivity.[3][10] |
| Dibenzocyclooctyne | DIBO, DBCO | ~0.1 - 0.3 | High reactivity, good stability.[9][10] |
| Dibenzoazacyclooctyne | DIBAC, ADIBO | ~0.3 | High reactivity, good stability.[10] |
| Biarylazacyclooctynone | BARAC | > 0.3 | Very high reactivity, but can be unstable.[10] |
Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature.
Table 3: Influence of Ligands on CuAAC Performance
| Ligand | Common Abbreviation | Key Properties |
| Tris(benzyltriazolylmethyl)amine | TBTA | The first widely used ligand, highly effective but has poor water solubility.[6][11] |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Water-soluble, accelerates the reaction and reduces copper cytotoxicity.[6] |
| Bathocuproinedisulfonic acid | BTTES | Water-soluble, provides very high reaction rates and biocompatibility.[6] |
Experimental Protocols
To facilitate the selection of the most suitable click chemistry reagent for your specific application, we provide a generalized protocol for comparing the labeling efficiency of CuAAC, SPAAC, and IEDDA on a target protein in a cell lysate.
Protocol: Comparative Analysis of Protein Labeling Efficiency
1. Objective:
To quantitatively compare the labeling efficiency of a target protein in a complex biological sample using CuAAC, SPAAC, and IEDDA ligation.
2. Materials:
-
Target Protein: A purified protein of interest with a known concentration, modified with an azide handle.
-
Cell Lysate: A total protein extract from a relevant cell line to mimic a complex biological environment.
-
Click Chemistry Reagents:
-
CuAAC:
-
Alkyne-fluorophore probe (e.g., Alkyne-TAMRA).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Copper-chelating ligand (e.g., THPTA).
-
Sodium ascorbate (B8700270) (freshly prepared).
-
-
SPAAC:
-
Cyclooctyne-fluorophore probe (e.g., DBCO-Cy5).
-
-
IEDDA:
-
trans-Cyclooctene (TCO)-modified protein of interest.
-
Tetrazine-fluorophore probe (e.g., Tetrazine-BODIPY).
-
-
-
Buffers and Reagents:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels and running buffer.
-
Fluorescence gel scanner.
-
Bradford or BCA protein assay kit.
-
3. Experimental Procedure:
-
Sample Preparation:
-
Spike the azide-modified target protein into the cell lysate at a final concentration of 1 µM. For the IEDDA reaction, use the TCO-modified protein.
-
Prepare a negative control sample with an unmodified version of the target protein in the cell lysate.
-
Adjust the total protein concentration of all samples to 1 mg/mL with lysis buffer.
-
-
Click Chemistry Reactions (perform in triplicate for each condition):
-
CuAAC:
-
To 50 µL of the protein sample, add the alkyne-fluorophore probe to a final concentration of 25 µM.
-
Add the copper-chelating ligand (e.g., THPTA) to a final concentration of 250 µM.
-
Add CuSO₄ to a final concentration of 50 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
SPAAC:
-
To 50 µL of the protein sample, add the cyclooctyne-fluorophore probe to a final concentration of 25 µM.
-
Incubate at 37°C for 1 hour, protected from light.
-
-
IEDDA:
-
To 50 µL of the TCO-protein sample, add the tetrazine-fluorophore probe to a final concentration of 5 µM.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
-
Analysis:
-
Quench the reactions by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled protein using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for each fluorophore.
-
Quantify the fluorescence intensity of the band corresponding to the target protein.
-
Normalize the fluorescence intensity to the amount of protein loaded in each lane (determined by Coomassie staining or a total protein stain).
-
4. Data Interpretation:
Compare the normalized fluorescence intensities across the different click chemistry conditions. A higher intensity indicates a more efficient labeling reaction under the tested conditions. The negative control will help assess the level of non-specific labeling.
Visualizing the Chemistries and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a generalized workflow for comparing these powerful bioorthogonal tools.
Conclusion and Recommendations
The selection of an appropriate click chemistry reagent is a critical decision that can significantly impact the success of an experiment.
-
CuAAC remains a powerful and versatile tool for a wide range of applications where cytotoxicity is not a primary concern, offering a good balance of speed and ease of use.[3] The development of highly effective chelating ligands has also expanded its utility in more sensitive systems by mitigating copper-induced toxicity.[6]
-
SPAAC is the reagent of choice for many in vivo and live-cell applications where the presence of a metal catalyst is prohibitive.[1] While generally slower than CuAAC and IEDDA, the development of more strained cyclooctynes continues to improve its reaction kinetics.[10] Researchers should be mindful of potential side reactions with thiols, especially in complex biological environments.[8]
-
IEDDA (Tetrazine Ligation) offers unparalleled reaction speed, making it ideal for applications requiring rapid labeling at low concentrations, such as in vivo imaging.[2][3] The "turn-on" fluorescence properties of some tetrazine probes also provide a significant advantage for reducing background signal in imaging experiments. However, the stability of the reagents should be considered for long-term experiments.[9]
By carefully considering the quantitative data, experimental requirements, and the logical framework presented in this guide, researchers can make an informed decision to select the most suitable click chemistry reagent to advance their scientific endeavors.
References
- 1. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 2. The Application of Bio-orthogonality for In Vivo Animal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
The Influence of PEG Linker Length on Drug Efficacy: A Comparative Guide
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs.[1][2][3] By varying the length of the PEG linker, researchers can fine-tune the therapeutic index of a drug, balancing factors such as circulation half-life, target tissue accumulation, and biological activity. This guide provides a comparative analysis of how PEG linker length impacts drug efficacy, supported by experimental data and detailed methodologies.
Impact on Pharmacokinetics and Biodistribution
Longer PEG chains generally lead to a longer circulation half-life of the conjugated drug.[4] This "stealth effect" is attributed to the hydrophilic PEG chains creating a hydration shell that shields the drug from enzymatic degradation and reduces renal clearance and uptake by the reticuloendothelial system (RES).[5][6]
Experimental Data: Pharmacokinetics
| Drug Conjugate Type | PEG Linker Molecular Weight | Key Pharmacokinetic Parameter | Observation |
| Affibody-MMAE Conjugate | No PEG | Half-life | 19.6 minutes[4] |
| 4 kDa | Half-life | Significantly improved compared to no PEG[4] | |
| 10 kDa | Half-life | Significantly improved compared to no PEG[4] | |
| Polyacridine Peptide Polyplex | 2, 5, 10, 20 kDa | Liver Uptake | Generally high[7][8] |
| 30 kDa | Liver Uptake | Maximally blocked; only 13% of dose[7][8] | |
| Methotrexate-loaded Chitosan Nanoparticles | 750, 2,000, 5,000 Da | AUC (Area Under the Curve) | Increased with increasing PEG molecular weight[6] |
| Antibody-Drug Conjugate (ADC) | 2, 4 PEG units | Plasma and Tumor Exposure | Lower than longer PEG chains[9] |
| 8, 12, 24 PEG units | Plasma and Tumor Exposure | Significantly higher than shorter PEG chains[9] |
Impact on In Vitro and In Vivo Efficacy
While longer PEG chains can improve pharmacokinetics, they can also introduce steric hindrance, potentially reducing the drug's binding affinity to its target and decreasing its immediate cytotoxic activity in vitro.[4][10] However, the extended circulation time and enhanced tumor accumulation associated with longer linkers can often translate to improved overall antitumor efficacy in vivo.[4][11]
Experimental Data: Efficacy
| Drug Conjugate Type | PEG Linker Molecular Weight/Length | Assay | Key Finding |
| Affibody-MMAE Conjugate | 4 kDa | In vitro cytotoxicity | 6.5-fold reduction compared to no PEG[4] |
| 10 kDa | In vitro cytotoxicity | 22.5-fold reduction compared to no PEG[4] | |
| 10 kDa | In vivo tumor growth inhibition | Stronger effect compared to shorter/no PEG[4] | |
| Folate-Linked Liposomal Doxorubicin | 2 kDa, 5 kDa | In vivo tumor size reduction | Less effective than 10 kDa linker[11] |
| 10 kDa | In vivo tumor size reduction | Over 40% reduction compared to shorter linkers[11] | |
| Carbonic Anhydrase Inhibitors | 1 kDa, 2 kDa | Tumor spheroid cell killing | Most efficient[12] |
| 5 kDa, 20 kDa | Tumor spheroid cell killing | Efficiency decreased with increasing PEG length[12] | |
| Antibody-Drug Conjugate (ADC) | 2, 4 PEG units | In vivo tumor weight reduction | 35-45% decrease[9] |
| 8, 12, 24 PEG units | In vivo tumor weight reduction | 75-85% decrease[9] |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxic activity of PEGylated drug conjugates on cancer cell lines.
-
Cell Culture : Culture target cancer cells (e.g., NCI-N87, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding : Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment : Prepare serial dilutions of the PEGylated drug conjugates and a non-PEGylated control. Add the drug solutions to the cells and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment : After incubation, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.
-
Data Analysis : Measure the absorbance or fluorescence and calculate the cell viability as a percentage of the untreated control. Determine the IC50 (half-maximal inhibitory concentration) values for each conjugate.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of PEGylated drug conjugates.
-
Animal Model : Use immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Implantation : Subcutaneously inject a suspension of cancer cells (e.g., L540cy, NCI-N87) into the flank of each mouse.
-
Tumor Growth and Grouping : Monitor tumor growth. Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration : Administer the PEGylated drug conjugates and controls (e.g., vehicle, non-PEGylated drug) to the mice, typically via intravenous injection, at a predetermined dosing schedule.
-
Efficacy Evaluation : Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Data Analysis : Compare the tumor growth inhibition and final tumor weights between the different treatment groups.
Pharmacokinetic Study
This protocol provides a general framework for assessing the pharmacokinetic profile of PEGylated drug conjugates.
-
Animal Model : Use appropriate animal models, such as rats or mice.
-
Drug Administration : Administer a single intravenous dose of the PEGylated drug conjugate to each animal.
-
Blood Sampling : Collect blood samples at various time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing : Process the blood samples to obtain plasma or serum.
-
Drug Quantification : Quantify the concentration of the drug conjugate in the plasma/serum samples using a validated analytical method, such as ELISA, HPLC, or LC-MS/MS.[13][14]
-
Data Analysis : Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd).
Visualizations
Caption: Experimental workflow for evaluating PEG linker length impact.
Caption: Impact of increasing PEG linker length on drug properties.
References
- 1. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dl.begellhouse.com [dl.begellhouse.com]
- 3. tandfonline.com [tandfonline.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG length and chemical linkage controls polyacridine peptide DNA polyplex pharmacokinetics, biodistribution, metabolic stability and in vivo gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Azido-PEG12-Boc
For Immediate Implementation by Laboratory Personnel
The proper disposal of Azido-PEG12-Boc is critical not only for regulatory compliance but also for the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, a valuable tool for researchers, scientists, and drug development professionals. Adherence to these procedures will help mitigate risks associated with the chemically reactive azide (B81097) functional group.
Personal Protective Equipment (PPE) and Hazard Mitigation
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The azide group is highly reactive and potentially explosive, requiring stringent safety measures.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and accidental contact with the eyes. |
| Hand Protection | Nitrile rubber or other chemically resistant gloves. | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a fume hood. | Minimizes the inhalation of any potential vapors or aerosols. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and any materials contaminated with it.
Step 1: Waste Segregation
-
Dedicated Waste Container: Designate a specific, clearly labeled waste container exclusively for this compound and azide-containing waste.[1][2] This container should be made of a compatible material, such as plastic, and have a secure, sealable lid.[3]
-
Incompatible Materials: Never mix this compound waste with incompatible materials.[1] This is crucial to prevent the formation of highly toxic and explosive compounds. Key incompatibilities to avoid are:
-
Acids: Can form highly toxic and explosive hydrazoic acid.[4][5]
-
Heavy Metals (e.g., copper, lead, silver, mercury): Can form shock-sensitive and explosive metal azides.[1][4][5] Do not use metal spatulas or tools to handle the waste.[4]
-
Halogenated Solvents (e.g., dichloromethane, chloroform): Can create explosive mixtures.[4]
-
Strong Oxidizing Agents.
-
Step 2: Container Management
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Azide-Containing Waste," and the full chemical name "this compound."
-
Secure Storage: Store the waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be away from heat, light, friction, and pressure to maintain the stability of the organic azide.[1][4]
-
Closed Containers: Keep the waste container tightly sealed when not in use to prevent spills or the release of vapors.
Step 3: Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: Use a non-combustible absorbent material, such as vermiculite (B1170534) or sand, to contain and absorb the spill.
-
Collect: Carefully collect the absorbed material and any contaminated debris using non-metallic tools.
-
Dispose: Place all contaminated materials into the designated azide waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.
Step 4: Disposal of Empty Containers
-
Rinsing: Thoroughly rinse empty this compound containers with a suitable solvent. The first rinsate must be collected and disposed of as hazardous azide waste.
-
Defacing: After rinsing, deface or remove the original label to prevent misuse.
-
Final Disposal: Dispose of the rinsed and defaced container according to your institution's guidelines for solid waste.
Step 5: Final Disposal
-
Contact EHS: Do not dispose of this compound waste down the drain or in regular trash.[2] Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and proper disposal of the azide-containing waste.[7]
-
Documentation: Follow all institutional and regulatory requirements for hazardous waste documentation.[7]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical flow of the disposal process.
Caption: Disposal workflow for this compound.
Caption: Incompatible materials with this compound.
By adhering to these detailed procedures, your laboratory can maintain a safe environment and ensure the responsible management of this valuable chemical reagent. Always consult your institution's specific safety and disposal guidelines.
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. uvic.ca [uvic.ca]
- 3. ph.health.mil [ph.health.mil]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. drexel.edu [drexel.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Guide to Handling Azido-PEG12-Boc
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Azido-PEG12-Boc.
This guide provides crucial, immediate safety protocols and operational plans for the use of this compound in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Always inspect gloves for integrity before use and change them frequently. |
| Eye Protection | Safety glasses with side shields | Must be worn at all times in the laboratory. |
| Splash goggles | Required when there is a risk of splashing. | |
| Face shield | To be used in conjunction with splash goggles when handling larger quantities or when there is a significant splash risk. | |
| Body Protection | Laboratory coat | A flame-resistant lab coat is recommended. It should be fully buttoned. |
| Respiratory Protection | Fume hood | All work with this compound must be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
Organic azides are energetic compounds and must be handled with care, although high molecular weight PEGylated azides like this compound are generally more stable than smaller organic azides.[1] The carbon-to-nitrogen ratio of this compound is greater than 3, which suggests a lower risk of explosive decomposition compared to low molecular weight azides.[2] However, precautions are still necessary.
Preparation and Handling:
-
Work Area Preparation : Ensure the chemical fume hood is clean and uncluttered.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Handling the Compound :
-
Solvent Choice : Do not use halogenated solvents such as dichloromethane (B109758) or chloroform, as they can form explosive compounds with azides.[1][3]
-
Reaction Conditions : Avoid heating the compound unless absolutely necessary and validated by a thorough risk assessment. Do not concentrate azide-containing solutions to dryness by rotary evaporation.
-
Storage : Store this compound in a cool, dark place, away from heat, light, and incompatible materials.
Disposal Plan: Managing this compound Waste
Proper disposal of azide-containing waste is critical to prevent the formation of highly explosive heavy metal azides and to ensure environmental safety.
Waste Segregation and Collection:
-
Dedicated Waste Container : All waste containing this compound (e.g., unused solutions, contaminated consumables) must be collected in a clearly labeled, dedicated waste container.
-
Avoid Mixing : Do not mix azide (B81097) waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.[3]
-
Container Material : Use non-metal containers for azide waste to prevent the formation of shock-sensitive metal azides.
Chemical Deactivation (for liquid waste):
For laboratories equipped and trained for chemical neutralization, a chemical deactivation procedure can be employed for dilute azide solutions. This process should only be carried out by trained personnel in a chemical fume hood.
-
Preparation : In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous azide waste solution (concentration should not exceed 5%).
-
Addition of Sodium Nitrite (B80452) : While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide.
-
Acidification : Slowly add a 20% aqueous solution of sulfuric acid dropwise until the solution is acidic to litmus (B1172312) paper. This order of addition is crucial to prevent the formation of volatile and toxic hydrazoic acid.
-
Completion : The reaction is complete when the evolution of nitrogen oxides ceases. Test for excess nitrite with starch-iodide paper (a blue color indicates completion).
-
Final Disposal : Neutralize the resulting solution with a base (e.g., sodium hydroxide) to a pH between 6 and 8 before disposing of it as hazardous waste according to your institution's guidelines.
Experimental Workflow and Safety Precautions
The following diagram illustrates the key steps and safety considerations when working with this compound.
By implementing these safety and logistical measures, you can confidently and safely incorporate this compound into your research endeavors, fostering a secure and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
